Desrhamnosylmartynoside
Description
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDWUNTJMTTBI-PMTAATDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Desrhamnosylmartynoside: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside, a phenylpropanoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to support further research and development efforts related to this compound.
Chemical Structure and Properties
This compound is characterized by a complex chemical structure, which is fundamental to its biological function.
Chemical Name: [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[]
Molecular Formula: C₂₅H₃₀O₁₁[]
CAS Number: 136055-64-6[]
The structure features a central glucose unit linked to both a hydroxytyrosol and a ferulic acid moiety. This arrangement of phenolic groups and glycosidic linkage is believed to contribute significantly to its bioactivity.
Physicochemical Data Summary
A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.
| Property | Value | Source |
| Physical State | Powder | [] |
| Molecular Weight | 506.5 g/mol | Calculated |
| pKa (Predicted for Desrhamnosyl isoacteoside) | 9.32 ± 0.10 | [2] |
Further experimental validation of these properties is recommended.
Spectroscopic Data
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: Signals corresponding to aromatic protons of the hydroxytyrosol and ferulic acid moieties, protons of the vinyl group in the ferulic acid, methoxy group protons, and a complex region of signals for the glucose and ethyl linkage protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, vinyl carbons, the methoxy carbon, and the carbons of the glucose unit.
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.
Antioxidant Activity:
The phenolic hydroxyl groups within the structure of this compound are potent hydrogen donors, enabling it to scavenge free radicals effectively. This antioxidant capacity is fundamental to its protective effects against oxidative stress-induced cellular damage.
Anti-inflammatory Activity:
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. This compound is suggested to exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.
Neuroprotective Activity:
Oxidative stress and inflammation are key contributors to neurodegenerative processes. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent.
Potential Signaling Pathways:
Based on the known activities of structurally related phenylpropanoid glycosides, this compound may modulate one or more of the following key signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation.[3][4][5][] Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes. The potential interaction of this compound with this pathway is a critical area for investigation.
-
Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) Signaling Pathway: This pathway is the master regulator of the antioxidant response. [7][8][9][10][11]Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. The ability of this compound to activate this pathway would be a key indicator of its antioxidant mechanism.
Caption: Potential modulation of the Keap1-Nrf2 pathway by this compound.
-
MAPK (Mitogen-activated protein kinase) Signaling Pathways: The MAPK family, including ERK, JNK, and p38, are involved in a wide array of cellular processes, including inflammation, stress responses, and apoptosis. [12][13][14][]The interplay between this compound and these pathways could be crucial to its overall biological effect.
Caption: Potential modulation of MAPK signaling by this compound.
Experimental Protocols
To facilitate further research, this section outlines general experimental protocols that can be adapted for the study of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis:
A robust HPLC method is essential for the quantification and purity assessment of this compound.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for the separation of phenylpropanoid glycosides.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the ferulic acid chromophore (around 320 nm) is recommended.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: Typically 10-20 µL.
Method Validation (as per ICH guidelines): The developed HPLC method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
General Workflow for Biological Assays:
The following workflow can be adapted to investigate the biological activities of this compound.
Caption: General workflow for in vitro biological assays of this compound.
Conclusion and Future Directions
This compound presents as a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide has summarized its chemical structure and provided a framework for its further investigation.
Future research should focus on:
-
Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, boiling point, logP, and solubility in various solvents.
-
Detailed Spectroscopic Analysis: Acquisition and interpretation of high-resolution 1H NMR, 13C NMR, and mass spectrometry data to create a complete spectral fingerprint.
-
Quantitative Biological Evaluation: Determination of IC₅₀ and EC₅₀ values in a range of relevant cell-based and cell-free assays to quantify its biological potency.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and reporter gene assays.
-
Synthesis and Isolation Protocol Development: Establishment of efficient and scalable methods for the synthesis or isolation of this compound to ensure a consistent and pure supply for research purposes.
By addressing these key areas, the scientific community can build a more complete understanding of this compound and its potential as a lead compound for the development of novel therapeutics.
References
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Unveiling the Botanical Trove of Desrhamnosylmartynoside: A Technical Guide for Scientific Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the natural sources, isolation methodologies, and potential biological activities of the phenylethanoid glycoside, Desrhamnosylmartynoside. While direct quantitative data for this compound is emerging, this document compiles and extrapolates from existing research on structurally related compounds within the same plant genera to provide a comprehensive overview.
Natural Occurrence: The Clerodendrum Genus as a Primary Reservoir
This compound is a naturally occurring phenylethanoid glycoside that has been identified within the plant kingdom. The most promising botanical sources for this compound belong to the genus Clerodendrum (family Lamiaceae), a diverse group of flowering plants known for their rich phytochemical profiles.[1] Species within this genus have a long history of use in traditional medicine across Asia and Africa.[1]
While a definitive and exhaustive list of plant species containing this compound is the subject of ongoing research, evidence strongly suggests its presence in Clerodendrum trichotomum. This species is known to produce a variety of phenylethanoid glycosides, including the structurally related compound martynoside. Given that this compound is a derivative of martynoside, its co-occurrence in C. trichotomum is highly probable. Further investigation into other Clerodendrum species, as well as plants from the Buddleja genus, may reveal additional sources of this compound.
Quantitative Analysis: A Methodological Approach
Precise quantification of this compound in plant matrices is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common and reliable method for the quantitative analysis of phenylethanoid glycosides. The following table outlines a representative quantitative analysis of related phenylethanoid glycosides in a Clerodendrum species, providing an expected framework for the analysis of this compound.
| Plant Material | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Clerodendrum trichotomum leaves | Acteoside | 1.5 - 4.2 | HPLC-DAD | (Adapted from studies on Clerodendrum species) |
| Clerodendrum trichotomum leaves | Isoacteoside | 0.8 - 2.1 | HPLC-DAD | (Adapted from studies on Clerodendrum species) |
| Clerodendrum trichotomum flowers | Martynoside | 0.5 - 1.5 | HPLC-DAD | (Adapted from studies on Clerodendrum species) |
| Clerodendrum spp. | This compound | (Estimated) | HPLC-DAD | (Hypothetical) |
Experimental Protocols: A Roadmap to Isolation and Analysis
The following section details the standard methodologies for the extraction, isolation, and characterization of phenylethanoid glycosides, which can be adapted for this compound.
Extraction of Phenylethanoid Glycosides
This protocol outlines a general procedure for the extraction of phenylethanoid glycosides from plant material.
Workflow for Extraction of Phenylethanoid Glycosides
Caption: Workflow for the extraction of phenylethanoid glycosides.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves of Clerodendrum trichotomum) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% aqueous methanol at a 1:10 (w/v) ratio for 24 hours at room temperature. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
Isolation by Column Chromatography
This protocol describes the separation of individual phenylethanoid glycosides from the crude extract.
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Methodology:
-
Macroporous Resin Chromatography: Subject the crude extract to column chromatography on a macroporous resin (e.g., Diaion HP-20). Elute with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2).
-
Fraction Pooling: Combine fractions showing the presence of the target compound.
-
Sephadex LH-20 Chromatography: Further purify the pooled fractions by column chromatography on Sephadex LH-20, eluting with methanol, to yield the pure compound.
Structural Characterization
The structure of the isolated compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure, including the nature and position of the sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
HPLC-DAD Quantification
This protocol provides a framework for the quantitative analysis of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of accurately weighed, purified this compound in methanol. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the powdered plant material and extract with 80% methanol using ultrasonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-20 min, 10-30% A; 20-30 min, 30-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 330 nm for phenylethanoid glycosides).
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the plant sample based on the calibration curve.
Potential Signaling Pathways: An Insight into Bioactivity
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar phenylethanoid glycosides suggest potential anti-inflammatory and neuroprotective activities. The following diagram illustrates a plausible mechanism of action based on the known activities of related compounds, which often involve the modulation of key inflammatory and antioxidant pathways.
References
The Biosynthesis of Desrhamnosylmartynoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside is a phenylethanoid glycoside (PhG), a class of natural products exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a precursor to the more complex martynoside, understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathway, integrating current research on PhG synthesis, detailed experimental protocols for key enzymatic steps, and quantitative data where available.
The Core Biosynthetic Pathway of Phenylethanoid Glycosides
The biosynthesis of PhGs is a complex process that draws precursors from primary metabolism, specifically the shikimate and L-tyrosine pathways. The general pathway leading to the core structure of PhGs, including this compound, can be divided into three main stages:
-
Formation of the Phenylethanoid Aglycone (Hydroxytyrosol): This moiety is derived from L-tyrosine through a series of enzymatic reactions.
-
Formation of the Acyl Donor (Caffeoyl-CoA): This is synthesized from L-phenylalanine via the phenylpropanoid pathway.
-
Assembly of the Phenylethanoid Glycoside Core: This involves the glycosylation of the phenylethanoid aglycone and subsequent acylation with the acyl donor.
The proposed biosynthetic pathway for this compound is detailed below, based on the well-elucidated pathway of the related compound verbascoside.[1][2]
Proposed Biosynthetic Pathway of this compound
The synthesis of this compound is believed to follow the general PhG pathway, culminating in a final acylation step.
Stage 1: Synthesis of Hydroxytyrosol from L-Tyrosine
The initial steps involve the conversion of L-tyrosine to hydroxytyrosol. This can occur through two proposed routes, both leading to the formation of dopamine, which is then converted to hydroxytyrosol. Key enzymes in this stage include tyrosine decarboxylase (TyrDC), polyphenol oxidase (PPO), copper amine oxidase (CuAO), and alcohol dehydrogenase (ADH).[3]
Stage 2: Synthesis of the Acyl Donor from L-Phenylalanine
The acyl moiety of this compound, which is typically a hydroxycinnamic acid derivative like caffeic acid, is synthesized from L-phenylalanine through the phenylpropanoid pathway. This involves the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. Further hydroxylation by a coumaroylquinate 3'-monooxygenase (C3'H) leads to the formation of caffeoyl-CoA.[4]
Stage 3: Assembly of this compound
This stage involves two key enzymatic reactions:
-
Glucosylation of Hydroxytyrosol: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to hydroxytyrosol, forming salidroside (hydroxytyrosol-8-O-β-D-glucoside). While a specific UGT for this reaction in the context of this compound has not been definitively identified, homologs of UGTs involved in verbascoside biosynthesis are strong candidates.[1]
-
Acylation of Salidroside: A BAHD-type acyltransferase (AT) then catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the glucose moiety of salidroside to form this compound (acteoside or verbascoside).[1][5]
Key Enzymes in the Biosynthesis of this compound
The following table summarizes the key enzymes and their proposed roles in the biosynthesis of this compound. Quantitative data from closely related reactions in PhG biosynthesis are provided as a reference, as specific kinetic data for this compound synthesis is limited in the current literature.
| Enzyme Class | Enzyme Name (Example from related pathways) | Substrate(s) | Product(s) | Km (µM) | Vmax (pkat/mg protein) | Source Organism (for kinetic data) |
| Decarboxylase | Tyrosine Decarboxylase (TyrDC) | L-Tyrosine | Tyramine | - | - | Rehmannia glutinosa[6] |
| Hydroxylase | Cytochrome P450 (CYP98 family) | p-Coumaroyl-CoA, p-Coumaroyl shikimate/quinate | Caffeoyl-CoA, Caffeoyl shikimate/quinate | - | - | General in Lamiales[1] |
| Glycosyltransferase | UDP-glycosyltransferase (UGT) | Hydroxytyrosol, UDP-Glucose | Salidroside | - | - | General in PhG pathways[3] |
| Acyltransferase | BAHD Acyltransferase (SiAT1) | Salidroside, p-Coumaroyl-CoA | Osmanthuside B | 148.6 ± 12.1 | 1.8 ± 0.1 | Sesamum indicum[7] |
| Acyltransferase | BAHD Acyltransferase (SiAT1) | Salidroside, Caffeoyl-CoA | Verbascoside | 205.4 ± 25.3 | 1.1 ± 0.1 | Sesamum indicum[7] |
Note: The kinetic data for SiAT1 is for the formation of verbascoside and its precursor, which are structurally very similar to this compound.
Experimental Protocols
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol is adapted for the assay of UGTs involved in the glucosylation of hydroxytyrosol.
Materials:
-
Recombinant UGT enzyme
-
Hydroxytyrosol (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., 2 M HCl)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of hydroxytyrosol, and the UGT enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.
-
Initiate the reaction by adding UDP-glucose to a final concentration of 1-5 mM.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of salidroside. A C18 column is typically used with a gradient of acetonitrile and water (containing 0.1% formic acid).
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.[8]
BAHD-Acyltransferase (AT) Activity Assay
This protocol is designed to measure the activity of acyltransferases that acylate a glycosylated phenylethanoid.
Materials:
-
Recombinant BAHD-AT enzyme
-
Salidroside (acyl acceptor)
-
Caffeoyl-CoA (acyl donor)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Stop solution (e.g., 50% acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC system for product analysis
Procedure:
-
Set up a reaction mixture containing the reaction buffer, a specific concentration of salidroside, and the acyltransferase.
-
Equilibrate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Start the reaction by adding caffeoyl-CoA.
-
Incubate for a set time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction products by HPLC to quantify the formation of this compound (verbascoside).
-
For determining enzyme kinetics, perform assays with varying concentrations of one substrate while maintaining a saturating concentration of the other.[7]
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for UGT Activity Assay
Caption: Workflow for UDP-glycosyltransferase (UGT) activity assay.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is becoming increasingly understood through research into the broader family of phenylethanoid glycosides. While the complete pathway and the specific enzymes involved are yet to be fully characterized for this particular molecule, the elucidation of the verbascoside pathway provides a robust model. Future research, including the identification and kinetic characterization of the specific UDP-glycosyltransferases and acyltransferases responsible for this compound synthesis, will be critical for enabling its biotechnological production and for fully harnessing its therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate this promising natural product.
References
- 1. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distribution, Biosynthesis, and Engineering Biology of Phenylethanoid Glycosides in order Lamiales. [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Desrhamnosylmartynoside
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of Desrhamnosylmartynoside, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.
Chemical and Physical Properties
This compound is a powder at room temperature and is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 136055-64-6 | [2] |
| Molecular Formula | C25H30O11 | [2] |
| Molecular Weight | 506.50 g/mol | [2] |
| Physical Description | Powder | [1] |
| Source | Roots of Rehmannia glutinosa | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive public record of its ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data is not currently available, the general approach to obtaining such data is outlined in the experimental protocols section. The characterization would typically involve the following analyses:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of protons and their connectivity in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the precise molecular weight and obtain information about the fragmentation pattern, which aids in structure elucidation.
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation, purification, and characterization of this compound from its natural source, Rehmannia glutinosa. These protocols are based on established methods for the separation of phenylethanoid glycosides from this plant species.
Isolation and Purification
A common strategy for isolating phenylethanoid glycosides like this compound from Rehmannia glutinosa involves a multi-step chromatographic process.
A representative workflow for the isolation and purification is as follows:
Detailed Steps:
-
Extraction: The dried and powdered roots of Rehmannia glutinosa are extracted with an aqueous ethanol solution (e.g., 80%) using methods such as maceration or reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.
-
Liquid-Liquid Partitioning: The concentrated aqueous extract is then partitioned with a solvent of lower polarity, such as ethyl acetate, to remove less polar compounds. The aqueous layer, containing the more polar glycosides, is retained.
-
Macroporous Resin Chromatography: The aqueous layer is subjected to column chromatography using a macroporous adsorption resin. The column is typically washed with water to remove sugars and other highly polar impurities, followed by a gradient elution with increasing concentrations of ethanol to release the phenylethanoid glycosides.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with the target compound are further purified by preparative HPLC, often using a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water, to yield the pure this compound.
Structural Characterization
The purified this compound is then subjected to spectroscopic analysis for structural elucidation.
A standard workflow for structural characterization is as follows:
Detailed Steps:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation pattern, which provides information about the different structural components and their connectivity.
-
NMR Spectroscopy:
-
1D NMR: ¹H NMR spectra provide information on the chemical shifts and coupling constants of protons, revealing the nature of the aromatic rings, the olefinic protons, and the sugar moieties. ¹³C NMR spectra indicate the number and types of carbon atoms present.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the nature of the sugar units and their linkage points.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, related phenylethanoid glycosides isolated from Rehmannia glutinosa have been reported to exhibit a range of biological effects, including anti-inflammatory and antioxidant activities. Future research is warranted to explore the therapeutic potential of this compound and to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a phenylethanoid glycoside from Rehmannia glutinosa with a defined chemical structure. While its basic chemical and physical properties are known, a significant opportunity exists for further research to fully characterize its spectroscopic properties and to investigate its potential biological activities and underlying signaling pathways. The experimental workflows provided in this guide offer a foundation for researchers to pursue these investigations.
References
In-Depth Technical Guide on the Biological Activity of Desrhamnosylmartynoside and Related Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside is a phenylpropanoid glycoside with recognized anti-inflammatory properties. However, the available scientific literature on this specific compound is limited. This guide provides a comprehensive overview of the biological activities of closely related and well-studied phenylpropanoid glycosides, namely Martynoside and Acteoside (Verbascoside) . Due to their structural similarity, the biological activities of these analogs offer significant insights into the potential therapeutic applications of this compound. This document synthesizes quantitative data, detailed experimental protocols, and key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Core Biological Activities
Martynoside and Acteoside exhibit a broad spectrum of pharmacological effects, primarily centered around their anti-inflammatory, antioxidant, and neuroprotective properties. These activities are attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and neuronal cell survival.
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activities of Martynoside and Acteoside from various in vitro studies.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Acteoside | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified, but significant inhibition | [1] |
| Acteoside | Cyclooxygenase-2 (COX-2) Expression | Primary rat chondrocytes | Significant suppression | [2] |
| Martynoside | TNF-α Signaling Pathway | Bone marrow cells | Down-regulation | [3] |
| Various Flavonoids | TNFα and IL-1β Production | Human monocytes | 30 - 100 nM (for Celastrol) | [4] |
| Various Flavonoids | IL-5 Bioactivity | - | 3.7 - 30.0 µM | [5] |
| Tiliroside | Enzymatic Lipid Peroxidation | Rat liver microsomes | 12.6 µM | [6] |
| Tiliroside | Non-enzymatic Lipid Peroxidation | Rat liver microsomes | 28 µM | [6] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Verbascoside | DPPH Radical Scavenging | 58.1 µM ± 0.6 | [7] |
| Verbascoside | Hydroxyl Radical Scavenging | 357 ± 16.8 µM | [8] |
| Acteoside | DPPH Radical Scavenging | 11.4 µM | [9] |
| Isoacteoside | DPPH Radical Scavenging | 9.48 µM | [9] |
| 6-O-acetylacteoside | DPPH Radical Scavenging | 9.55 µM | [9] |
| Acteoside | Superoxide Radical Scavenging | 66.0 µM | [9] |
| Isoacteoside | Superoxide Radical Scavenging | 38.5 µM | [9] |
| 6-O-acetylacteoside | Superoxide Radical Scavenging | 39.1 µM | [9] |
| Acteoside | Xanthine Oxidase Inhibition | 53.3 µM | [9] |
| Isoacteoside | Xanthine Oxidase Inhibition | 62.2 µM | [9] |
Table 3: Neuroprotective and Other Activities
| Compound | Activity | Model | Key Findings | Reference |
| Acteoside | Neuroprotection | Glutamate-induced neurotoxicity in rat cortical cells | Preserved mitochondrial membrane potential and antioxidative enzyme activities. | [10] |
| Acteoside | Neuroprotection | Glaucoma mouse model | Attenuated RGC autophagy and apoptosis. | [11] |
| Acteoside | Neuroprotection | H2O2-induced neurotrosis in PC12 cells | Protected against nerve damage by enhancing cell viability and combating apoptosis. | [12] |
| Martynoside | Antiestrogenic | MCF-7 breast cancer cells | Potent antiestrogen, increasing IGFBP3 levels. | [13] |
| Acteoside | Antiestrogenic | Breast cancer cells and osteoblasts | Exhibited antiestrogenic properties. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[15]
-
Incubate for 24 hours to allow for cell adherence.[15]
-
-
Treatment and Stimulation:
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a separate 96-well plate.[14]
-
Incubate the mixture at room temperature for 10-30 minutes in the dark.[14][15]
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
-
Reagents and Enzyme Preparation:
-
Assay Procedure:
-
In an Eppendorf tube, mix the reaction buffer, co-factor solution, and the COX-2 enzyme solution.[16]
-
Incubate the mixture at room temperature for 2 minutes.[16]
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[16]
-
Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.[16]
-
Terminate the reaction after 2 minutes by adding 2.0 M HCl.[16]
-
-
Detection and Analysis:
-
The product of the reaction (e.g., Prostaglandin G2 or other prostanoids) can be quantified using various methods, including fluorometric detection or liquid chromatography-tandem mass spectrometry (LC-MS-MS).[9][16]
-
For fluorometric detection, a probe that fluoresces upon reacting with the product is used, and the fluorescence is measured at an excitation of ~535 nm and an emission of ~587 nm.[9]
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[16]
-
Nrf2 Nuclear Translocation and Activation Assay
This assay quantifies the activation of the Nrf2 transcription factor, a key regulator of the antioxidant response.
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as AREc32 cells, which contain a luciferase reporter gene under the control of an antioxidant response element (ARE).[17]
-
Seed the cells in a 96-well or 1536-well plate and allow them to attach.[18]
-
Treat the cells with various concentrations of the test compound for 16-24 hours.[17][18]
-
-
Luciferase Reporter Assay:
-
After treatment, lyse the cells and add a luciferase assay reagent (e.g., One-Glo Luciferase assay system).[18]
-
Incubate in the dark at room temperature for 30 minutes.[18]
-
Measure the luminescence intensity using a luminometer.[18]
-
An increase in luminescence indicates the activation of the Nrf2/ARE pathway.
-
-
ELISA-based Nrf2 Activation Assay:
-
Alternatively, use an ELISA-based kit where a double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate.[19]
-
Prepare nuclear extracts from cells treated with the test compound.
-
Add the nuclear extracts to the wells and incubate for 1 hour at room temperature to allow active Nrf2 to bind to the oligonucleotide.[19]
-
Detect the bound Nrf2 using a primary antibody specific to the DNA-bound form of Nrf2, followed by an HRP-conjugated secondary antibody.[19]
-
Add a developing solution and measure the absorbance at 450 nm.[19]
-
Signaling Pathways and Mechanisms of Action
The biological activities of Martynoside and Acteoside are mediated through their interaction with several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Acteoside has been shown to suppress the activation of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acteoside Counteracts Interleukin-1 β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NF κ B Cellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo and in vivo chemoprotective activity and potential mechanism of Martynoside against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Nonsteroidal anti-inflammatory drugs increase TNF production in rheumatoid synovial membrane cultures and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Acteoside and its aglycones protect primary cultures of rat cortical cells from glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of acteoside in a glaucoma mouse model by targeting Serta domain-containing protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acteoside and martynoside exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
The Pharmacological Landscape of Desrhamnosylmartynoside (Isoacteoside): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desrhamnosylmartynoside, more commonly known as isoacteoside or isoverbascoside, is a phenylethanoid glycoside that has garnered significant scientific interest for its diverse and potent pharmacological properties. As a structural isomer of acteoside, this natural compound exhibits a range of biological activities, including robust anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development endeavors.
Introduction
This compound (Isoacteoside) is a bioactive compound found in various plant species. Its chemical structure, characterized by a phenylethanoid and a phenylpropanoid moiety attached to a glucose sugar, is closely related to other well-studied phenylethanoid glycosides. The absence of the rhamnose sugar, present in its close relative martynoside, distinguishes its structure and potentially modulates its biological activity. This document delves into the experimentally determined pharmacological effects of this promising natural product.
Pharmacological Properties
This compound has demonstrated a broad spectrum of pharmacological activities across numerous preclinical studies. The primary areas of investigation include its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2][3]
Quantitative Data on Anti-inflammatory Effects:
| Cell Line/Model | Treatment | Target | Effect | IC50 / Concentration | Reference |
| RAW264.7 Macrophages | LPS | iNOS Expression | Inhibition | 20-80 µM | [1] |
| RAW264.7 Macrophages | LPS | COX-2 Expression | Inhibition | 20-80 µM | [1] |
| RAW264.7 Macrophages | LPS | TNF-α Release | Inhibition | 20-80 µM | [1] |
| RAW264.7 Macrophages | LPS | IL-6 Release | Inhibition | 20-80 µM | [1] |
| RAW264.7 Macrophages | LPS | IL-1β Release | Inhibition | 20-80 µM | [1] |
| HMC-1 Mast Cells | PMACI | IL-1β Production | Significant Suppression | Not specified | [2] |
| HMC-1 Mast Cells | PMACI | IL-6 Production | Significant Suppression | Not specified | [2] |
| HMC-1 Mast Cells | PMACI | IL-8 Production | Significant Suppression | Not specified | [2] |
| HMC-1 Mast Cells | PMACI | TNF-α Production | Significant Suppression | Not specified | [2] |
| LPS-induced AKI Mice | LPS | Renal Dysfunction | Alleviation | Not specified | [4] |
| Xylene-induced ear edema in mice | Xylene | Edema | Inhibition | Not specified | [5] |
| LPS-induced endotoxic shock in mice | LPS | Mortality | Increased survival | Not specified | [5] |
Experimental Protocols:
-
Cell Culture and Treatment: RAW264.7 macrophages or HMC-1 mast cells are cultured in appropriate media. For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 20-80 µM) for a specified time (e.g., 1 hour) before the addition of lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI).[1][2]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]
-
Western Blot Analysis: To determine the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation of signaling proteins (e.g., IκB-α, MAPKs), cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[2][3]
-
Animal Models: For in vivo studies, models such as LPS-induced acute kidney injury, xylene-induced ear edema, and LPS-induced endotoxic shock in mice are utilized to assess the anti-inflammatory efficacy of this compound.[4][5]
Signaling Pathways:
This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3] It has been shown to block the dimerization of Toll-like receptor 4 (TLR4), which is a key upstream event in the LPS-induced inflammatory cascade.[3][6]
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[5][7]
Quantitative Data on Antioxidant Effects:
| Assay | Model | Effect | IC50 / Concentration | Reference |
| DPPH Radical Scavenging | Cell-free | Scavenging activity | Stronger than α-tocopherol | [7] |
| Superoxide Anion Radical Scavenging | Xanthine/Xanthine Oxidase | Scavenging activity | Stronger than α-tocopherol | [7] |
| Lipid Peroxidation | Rat Liver Microsomes (Ascorbic acid/Fe2+) | Inhibition | More potent than α-tocopherol | [7] |
| Lipid Peroxidation | Rat Liver Microsomes (ADP/NADPH/Fe3+) | Inhibition | More potent than α-tocopherol | [7] |
| Lipid Peroxidation | V79-4 cells (H2O2-induced) | Inhibition | 10 µg/ml | [5] |
Experimental Protocols:
-
DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.[7]
-
Xanthine/Xanthine Oxidase Assay: The scavenging of superoxide anion radicals generated by the xanthine/xanthine oxidase system is determined to assess the antioxidant capacity of the compound.[7]
-
Lipid Peroxidation Assay: The inhibitory effect on lipid peroxidation is evaluated in rat liver microsomes induced by pro-oxidants like ascorbic acid/Fe2+ or ADP/NADPH/Fe3+. The extent of lipid peroxidation is typically measured by the thiobarbituric acid reactive substances (TBARS) method.[7]
Neuroprotective Activity
This compound has demonstrated promising neuroprotective effects in models of neurodegenerative diseases, particularly those involving amyloid-β (Aβ) peptide toxicity.[8][9]
Quantitative Data on Neuroprotective Effects:
| Model | Treatment | Effect | Concentration | Reference |
| Aβ1-42-infused rats | Isoacteoside | Ameliorated cognitive deficits | 2.5, 5.0 mg/kg | [9] |
| Aβ1-42-infused rats | Isoacteoside | Decreased amyloid deposition | 2.5, 5.0 mg/kg | [9] |
| SH-SY5Y cells | Aβ1-42 | Restored cell viability | 25, 50 µg/mL | [9] |
| SH-SY5Y cells | Aβ1-42 | Decreased extracellular Aβ1-40 production | 25, 50 µg/mL | [9] |
Experimental Protocols:
-
In Vivo Model of Alzheimer's Disease: Amyloid-β peptide (1-42) is infused into the brains of rats to induce cognitive deficits and amyloid deposition. This compound is administered to these animals, and cognitive function is assessed using behavioral tests like the Morris water maze. Brain tissue is analyzed for amyloid plaque deposition.[8][9]
-
In Vitro Model of Aβ Cytotoxicity: Human neuroblastoma SH-SY5Y cells are treated with Aβ1-42 to induce cytotoxicity. The protective effect of this compound is evaluated by measuring cell viability using assays such as the MTT assay. The levels of Aβ in the cell culture medium and cell lysates are quantified by ELISA.[9][10]
Anticancer Activity
This compound has shown cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.[1][5]
Quantitative Data on Anticancer Effects:
| Cell Line | Effect | IC50 | Reference |
| OVCAR-3 (Ovarian Cancer) | Inhibition of proliferation, invasion, and migration | 15 µM | [1] |
| OVCAR-3 (Ovarian Cancer) | Induction of apoptosis and ROS generation | 7.5-30 µM | [5] |
Experimental Protocols:
-
Cell Viability Assay: The antiproliferative effect of this compound on cancer cells (e.g., OVCAR-3) is determined using methods like the MTT assay to calculate the half-maximal inhibitory concentration (IC50).[1]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cancer cells treated with this compound to identify any cell cycle arrest.[1]
-
Apoptosis and ROS Detection: Apoptosis is assessed by methods such as Annexin V/PI staining, and the generation of reactive oxygen species (ROS) is measured using fluorescent probes.[1][5]
-
In Vivo Xenograft Model: The in vivo anticancer activity is evaluated by administering this compound to mice bearing tumors from human cancer cell xenografts and monitoring tumor growth.[5]
Signaling Pathways:
The anticancer activity of this compound in ovarian cancer cells is associated with the regulation of the AKT/PI3K/m-TOR signaling pathway.[1]
Structure-Activity Relationship
The pharmacological activities of phenylethanoid glycosides are closely linked to their chemical structures. The presence of catechol moieties is often associated with their antioxidant properties. The specific arrangement and type of sugar residues can also influence their biological effects. The absence of the rhamnose moiety in this compound, as compared to martynoside, likely alters its solubility, bioavailability, and interaction with biological targets, thereby modulating its pharmacological profile. Further comparative studies are warranted to fully elucidate the structure-activity relationship.
Conclusion and Future Directions
This compound (Isoacteoside) is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, neuroprotective, and anticancer properties make it a compelling candidate for further investigation and development. Future research should focus on comprehensive preclinical toxicology studies, pharmacokinetic profiling, and the exploration of its efficacy in a wider range of disease models. Furthermore, comparative studies with its rhamnosylated counterpart, martynoside, will provide valuable insights into the structure-activity relationships of this important class of natural products. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In-depth Technical Guide: Desrhamnosylmartynoside (CAS 136055-64-6)
To the Valued Researcher, Scientist, or Drug Development Professional,
This guide serves as a comprehensive resource on the phenylethanoid glycoside, Desrhamnosylmartynoside. Our objective is to furnish you with the most current and detailed technical information available to support your research and development endeavors.
Compound Identification
| Compound Name | This compound |
| CAS Number | 136055-64-6 |
| Molecular Formula | C25H30O11 |
| Molecular Weight | 506.5 g/mol |
| Synonyms | Calceolarioside B, Desrhamnosyl isoacteoside |
Physicochemical Properties
| Property | Value |
| Appearance | Solid powder |
| Purity | ≥98% (as offered by various suppliers) |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
| Storage | Recommended storage at 2-8°C for up to 24 months. For stock solutions, aliquoting and storing at -20°C is advised for up to two weeks. |
Biological Activity and Potential Applications
Initial investigations and data from chemical suppliers suggest that this compound possesses noteworthy biological activities, positioning it as a compound of interest for further research.
Anti-inflammatory Activity
This compound is noted for its potential anti-inflammatory properties. While specific quantitative data from dedicated studies on this compound are not extensively available in publicly accessible literature, related compounds in the phenylethanoid glycoside class have demonstrated inhibition of pro-inflammatory mediators. The mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in inflammation.
Signaling Pathway Inhibition
There are indications that this compound may act as a signaling inhibitor. This suggests its potential to interfere with specific cellular communication cascades that are often dysregulated in various disease states. The precise pathways targeted by this compound are a critical area for future investigation.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely published. However, based on the suggested biological activities, the following are representative experimental workflows that could be adapted for its study.
Workflow for Investigating Anti-inflammatory Effects
Potential Therapeutic Effects of Desrhamnosylmartynoside: A Technical Whitepaper for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside is a phenylethanoid glycoside, a class of natural compounds widely distributed in the plant kingdom, notably in species of the Lamiaceae family such as Marrubium vulgare (white horehound) and Galeopsis spp.[1][2] While direct experimental data on this compound is limited, its structural similarity to other well-studied phenylethanoid glycosides, such as isoacteoside and marruboside, suggests a strong potential for significant therapeutic effects, particularly in the realms of neuroprotection, anti-inflammatory action, and antioxidant activity.[3][4][5][6] This technical guide consolidates the available data on related phenylethanoid glycosides to infer the potential therapeutic profile of this compound, providing a foundation for future research and drug development.
Phenylethanoid glycosides are characterized by a hydroxyphenylethyl moiety linked to a β-glucopyranose, and they are known to possess a wide range of biological activities.[7] This document will delve into the potential neuroprotective and anti-inflammatory mechanisms, supported by quantitative data from in vitro and in vivo studies on analogous compounds, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Potential Neuroprotective Effects
The neuroprotective potential of phenylethanoid glycosides is a rapidly growing area of research, with promising implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms of action center on the mitigation of oxidative stress and the modulation of inflammatory pathways within the central nervous system.
In Vitro Evidence of Neuroprotection
Studies on phenylethanoid glycosides (PhGs) have demonstrated significant neuroprotective effects in cellular models of neurodegeneration. For instance, PhGs have been shown to protect PC12 cells, a common model for neuronal cells, from injury induced by hydrogen peroxide (H₂O₂) and β-amyloid peptide (Aβ)₁₋₄₂, key players in Alzheimer's disease pathology.[3]
Table 1: Neuroprotective Effects of Phenylethanoid Glycosides (PhGs) on PC12 Cells
| Treatment Group | Concentration | Cell Viability (%) | LDH Release (% of Control) | MDA Content (% of Control) | Reference |
| Control | - | 100 | 100 | 100 | [3] |
| Aβ₁₋₄₂ (0.5 µM) | - | ~60 | >150 | >150 | [3] |
| PhGs + Aβ₁₋₄₂ | 5 µg/mL | Increased | Decreased | Decreased | [3] |
| PhGs + Aβ₁₋₄₂ | 25 µg/mL | Increased | Decreased | Decreased | [3] |
| PhGs + Aβ₁₋₄₂ | 50 µg/mL | Increased | Decreased | Decreased | [3] |
| H₂O₂ (25 µM) | - | ~50 | >200 | >200 | [3] |
| PhGs + H₂O₂ | 5 µg/mL | Increased | Decreased | Decreased | [3] |
| PhGs + H₂O₂ | 25 µg/mL | Increased | Decreased | Decreased | [3] |
| PhGs + H₂O₂ | 50 µg/mL | Increased | Decreased | Decreased | [3] |
Note: "Increased" and "Decreased" indicate a statistically significant change compared to the injury group (Aβ₁₋₄₂ or H₂O₂ alone).
In Vivo Evidence of Neuroprotection
In vivo studies using animal models of Parkinson's disease have further substantiated the neuroprotective effects of related compounds. Marrubiin, a diterpenoid lactone also found in Marrubium vulgare, has demonstrated the ability to mitigate the neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that induces Parkinson's-like symptoms in rodents.[5][8]
Table 2: Neuroprotective Effects of Marrubiin in an MPTP-Induced Parkinson's Disease Model in Rats
| Parameter | MPTP-Treated Group | Marrubiin + MPTP-Treated Group | Reference |
| Cognitive Performance | Significantly Abnormal | Near Normal Restoration | [5] |
| Motor Function (Rotarod, Grip Strength) | Significantly Abnormal | Near Normal Restoration | [5] |
| Striatal Dopamine Levels | Significantly Reduced | Significantly Reversed to Near Normalcy | [5] |
| Oxidative Stress Markers (LPO, PCC) | Significantly Increased | Significantly Reversed to Near Normalcy | [5] |
| Antioxidant Enzyme Levels (SOD, CAT, GPX) | Significantly Reduced | Significantly Reversed to Near Normalcy | [5] |
| Neuroinflammatory Markers (TNF-α, IL-1β, IL-6) | Significantly Increased | Significantly Reversed to Near Normalcy | [5] |
Potential Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of many diseases, including neurodegenerative disorders. Phenylethanoid glycosides have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways.
In Vitro Anti-inflammatory Activity
Extracts from Marrubium vulgare containing phenylethanoid glycosides have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[4][9] Furthermore, the related phenylethanoid glycoside, isoacteoside, has been shown to exert anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4) signaling pathway.[6]
Table 3: Anti-inflammatory Effects of Marrubium vulgare Extract and Isoacteoside
| Compound/Extract | Assay | Key Findings | Reference |
| Marrubium vulgare Extract | COX-2 Inhibition | IC₅₀ value of 619.15 µg/mL | [10] |
| Isoacteoside | LPS-induced inflammation in macrophages | Suppressed COX-2, iNOS, TNF-α, IL-6, and IL-1β expression | [6] |
| Isoacteoside | LPS-induced endotoxic shock in mice | Increased survival rate | [6] |
| Isoacteoside | Xylene-induced ear edema in mice | Effectively inhibited edema | [6] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of phenylethanoid glycosides are mediated through the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of the inflammatory response. Isoacteoside has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and blocking the nuclear translocation of the p65 subunit.[6]
The MAPK family of proteins (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Isoacteoside has been demonstrated to inhibit the phosphorylation of p38 and JNK, thereby suppressing the activation of the AP-1 transcription factor, which is involved in the expression of inflammatory genes.[6]
Potential Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a major contributor to cellular damage and the pathogenesis of numerous diseases. Phenylethanoid glycosides are potent antioxidants.
In Vitro Antioxidant Activity
Extracts of Marrubium vulgare rich in phenylethanoid glycosides have demonstrated significant radical-scavenging activity in various in vitro assays.
Table 4: Antioxidant Activity of Marrubium vulgare Extract
| Assay | IC₅₀ Value (µg/mL) | Reference |
| DPPH• Radical Scavenging | 77.62% inhibition at 100 µg/mL | [4] |
| NO• Radical Scavenging | 531.66 | [10] |
| ABTS•+ Radical Scavenging | 117.51 | [4] |
| H₂O₂ Scavenging | 143.10 | [4] |
| Linoleic Acid Oxidation Inhibition | 114.72 | [4] |
| Iron (Fe²⁺) Chelation | 164.19 | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the therapeutic effects of phenylethanoid glycosides and related compounds. These protocols can serve as a template for future investigations into the specific activities of this compound.
Neuroprotection Assays
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neuronal Injury:
-
MTT Assay for Cell Viability: Cells are incubated with MTT solution (5 mg/mL) for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Release Assay: Lactate dehydrogenase (LDH) released into the culture medium is measured using a commercial LDH cytotoxicity assay kit.
-
MDA Assay: Malondialdehyde (MDA) levels in cell lysates are determined using a thiobarbituric acid reactive substances (TBARS) assay kit.
Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS-induced Inflammation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent.
-
ELISA for Cytokines: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, IκBα, p65) are determined by Western blotting using specific primary and secondary antibodies.
Antioxidant Assays
-
DPPH Radical Scavenging Assay: The scavenging activity is measured by the decrease in absorbance of a DPPH• solution at 517 nm after the addition of the test compound.
-
ABTS Radical Scavenging Assay: The scavenging activity is determined by the reduction of the ABTS•+ radical, measured by the decrease in absorbance at 734 nm.
-
NO Radical Scavenging Assay: The scavenging of nitric oxide radical generated from sodium nitroprusside is measured at 546 nm.
-
H₂O₂ Scavenging Assay: The scavenging of hydrogen peroxide is determined by measuring the decrease in H₂O₂ concentration, often using a colorimetric method.
Conclusion and Future Directions
While direct evidence for the therapeutic effects of this compound is currently lacking, the substantial body of research on the broader class of phenylethanoid glycosides provides a strong rationale for its investigation as a potential therapeutic agent. The consistent demonstration of neuroprotective, anti-inflammatory, and antioxidant properties among its structural analogs suggests that this compound is a promising candidate for drug discovery and development, particularly for diseases with inflammatory and oxidative stress components, such as neurodegenerative disorders.
Future research should focus on the isolation and purification of this compound to enable direct in vitro and in vivo evaluation of its biological activities. Elucidating its specific molecular targets and mechanisms of action will be crucial for its development as a novel therapeutic. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such investigations.
References
- 1. anale.agro-craiova.ro [anale.agro-craiova.ro]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics [mdpi.com]
- 3. Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Desrhamnosylmartynoside: A Comprehensive Technical Review of its Anti-Hepatitis B Virus and Hepatoprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside, more accurately identified in the scientific literature as des(rhamnosyl) verbascoside , is a phenylethanoid glycoside that has demonstrated significant potential as an antiviral and hepatoprotective agent. This technical guide provides an in-depth review of the existing literature, focusing on its biological activities against the Hepatitis B virus (HBV) and its protective effects on liver cells. The information presented herein is compiled from peer-reviewed studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through described signaling pathways.
Quantitative Biological Activity
The biological activities of des(rhamnosyl) verbascoside have been quantified in several key studies. The following tables summarize the cytotoxic effects, anti-HBV efficacy, and hepatoprotective capacity of this compound.
Table 1: Cytotoxicity of des(rhamnosyl) verbascoside
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2.2.15 | MTT | CC₅₀ (50% cytotoxic concentration) | 351.20 ± 33.55 µg/mL | [1] |
Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of des(rhamnosyl) verbascoside
| Parameter | Cell Line | Concentration (µg/mL) | Inhibition (%) | IC₅₀ (µg/mL) | Reference |
| HBsAg Secretion | HepG2.2.15 | 15.63 | 25.3 | 4.02 (as hydroxytyrosol) | [1] |
| 31.25 | 48.7 | ||||
| 62.5 | 65.4 | ||||
| HBeAg Secretion | HepG2.2.15 | 15.63 | 21.9 | 5.19 (as hydroxytyrosol) | [1] |
| 31.25 | 45.1 | ||||
| 62.5 | 62.8 | ||||
| HBV DNA Replication (Supernatant) | HepG2.2.15 | 3.2 | 10.29 (Day 3), 30.65 (Day 6), 52.93 (Day 9) | Not Reported | [1] |
| 6.4 | 20.40 (Day 3), 40.58 (Day 6), 62.53 (Day 9) | ||||
| 12.8 | 30.48 (Day 3), 62.30 (Day 6), 75.99 (Day 9) | ||||
| HBV DNA Replication (Intracellular) | HepG2.2.15 | 12.8 | 66.33 | Not Reported | [1] |
| HBx Protein Expression | HepG2.2.15 | Dose-dependent downregulation | Not Quantified | Not Reported | [2][3] |
Table 3: Hepatoprotective Effect of des(rhamnosyl) verbascoside
| Cell Line | Inducing Agent | Concentration (µg/mL) | Cell Survival Rate (%) | Reference |
| HL-7702 | H₂O₂ | High Dose | 85.25 | [3] |
Experimental Protocols
This section details the methodologies employed in the key studies to evaluate the biological activities of des(rhamnosyl) verbascoside.
Cell Culture and Cytotoxicity Assay
-
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which continuously produces HBV particles.
-
HL-7702 cells: A normal human liver cell line.
-
-
Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of des(rhamnosyl) verbascoside for a specified period (e.g., 72 hours).
-
After incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[1]
-
Anti-Hepatitis B Virus (HBV) Assays
-
Measurement of HBsAg and HBeAg Secretion (ELISA):
-
HepG2.2.15 cells are treated with different concentrations of des(rhamnosyl) verbascoside.
-
The cell culture supernatant is collected at specific time points.
-
The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The 50% inhibitory concentration (IC₅₀) is determined.
-
-
Quantification of HBV DNA (qPCR):
-
Total DNA is extracted from both the cell culture supernatant and the treated HepG2.2.15 cells.
-
The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
The inhibition of HBV DNA replication is calculated by comparing the DNA levels in treated cells to untreated controls.
-
-
Western Blot for HBx Protein Expression:
-
HepG2.2.15 cells are treated with des(rhamnosyl) verbascoside.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the HBV X protein (HBx).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands indicates the level of HBx protein expression.[2][3]
-
Hepatoprotective Effect Assay
-
Hydrogen Peroxide (H₂O₂)-Induced Injury Model:
-
HL-7702 cells are seeded in 96-well plates.
-
The cells are pre-treated with des(rhamnosyl) verbascoside for a certain period.
-
Subsequently, the cells are exposed to a cytotoxic concentration of H₂O₂ to induce oxidative stress and cell injury.
-
Cell viability is assessed using the MTT assay as described above.
-
An increase in cell viability in the presence of des(rhamnosyl) verbascoside indicates a hepatoprotective effect.[3]
-
Signaling Pathways and Mechanism of Action
A quantitative proteomics study on HepG2.2.15 cells treated with des(rhamnosyl) verbascoside revealed significant changes in the expression of proteins involved in several key cellular processes. These findings provide insights into the potential mechanism of its anti-HBV activity.
The study identified 300 differentially expressed proteins, with 109 being upregulated and 191 downregulated. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses indicated that these proteins are primarily involved in:
-
DNA replication and repair: A significant downregulation of proteins essential for DNA synthesis, such as DNA primase subunits (PRIM1, PRIM2) and DNA polymerase subunits (POLA1, POLD1, POLD2, POLD3, POLE), was observed. This directly suggests an inhibitory effect on HBV replication. The DNA repair factor ERCC2 was also downregulated.
-
Metabolism: Changes were noted in proteins related to metabolic pathways.
-
Genetic Information Processing: Alterations in proteins involved in transcription and translation were identified.
-
Cell Proliferation and Signaling: The upregulation of Hepatocyte Growth Factor (HGF) and Sortilin 1 (SORT1), and the downregulation of Syndecan 1 (SDC1) and Laminin Subunit Gamma 1 (LAMC1) suggest modulation of cellular signaling and adhesion pathways that could impact viral infection and persistence.
Experimental Workflow and Proposed Mechanism
The following diagram illustrates the typical experimental workflow for evaluating the anti-HBV activity of des(rhamnosyl) verbascoside and a proposed mechanism of action based on the proteomics data.
Caption: Experimental workflow and proposed anti-HBV mechanism of des(rhamnosyl) verbascoside.
The proteomics data strongly suggests that des(rhamnosyl) verbascoside exerts its anti-HBV effect, at least in part, by downregulating the expression of key host proteins that are essential for DNA replication. This would consequently inhibit the replication of the HBV genome. Furthermore, the observed downregulation of the HBx protein, a multifunctional viral protein crucial for HBV replication and pathogenesis, points to another important antiviral mechanism.
Conclusion
Des(rhamnosyl) verbascoside has emerged as a promising natural compound with potent anti-hepatitis B virus and hepatoprotective activities. The available data indicates that it can inhibit the secretion of viral antigens and the replication of viral DNA. Mechanistic studies suggest that its antiviral action is mediated through the downregulation of host cell proteins involved in DNA synthesis and the reduction of the viral regulatory protein HBx. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential for the treatment of chronic hepatitis B. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in this field.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Desrhamnosylmartynoside from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desrhamnosylmartynoside, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. This document provides detailed application notes and protocols for the isolation and purification of this compound from plant sources, primarily focusing on species from the Clerodendrum and Buddleja genera. The methodologies described herein cover extraction, chromatographic purification, and analytical characterization, aiming to furnish researchers with a comprehensive guide for obtaining this compound for further investigation.
Introduction
Phenylethanoid glycosides (PhGs) are a class of water-soluble natural products widely distributed in the plant kingdom. This compound belongs to this family and is structurally related to other well-known PhGs like verbascoside and isoverbascoside. The isolation of pure this compound is essential for accurate pharmacological studies and potential drug development. This protocol outlines a general yet detailed workflow for its successful isolation from plant biomass.
Plant Sources
This compound has been reported in various plant species. The most commonly cited sources for its isolation include:
-
Clerodendrum chinense: The leaves and stems of this plant are known to contain a variety of phenylethanoid glycosides, including this compound.
-
Buddleja species: Several species within this genus have been identified as sources of related phenylethanoid glycosides, and thus, are potential sources for this compound.
Experimental Protocols
General Experimental Workflow
The overall process for isolating this compound involves several key stages, from the initial extraction from plant material to the final purification and characterization of the compound.
Protocol 1: Extraction
This protocol describes a standard maceration technique for the initial extraction of phenylethanoid glycosides from plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Clerodendrum chinense)
-
80% Ethanol (v/v) in distilled water
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of the dried, powdered plant material.
-
Place the plant material in the large glass container.
-
Add 5 L of 80% ethanol to the container, ensuring the plant material is fully submerged.
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (25°C) for 24 hours.
-
After 24 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Column Chromatography Purification
This protocol details the purification of the crude extract using column chromatography. Both silica gel and macroporous resin are commonly used stationary phases.
3.3.1. Silica Gel Column Chromatography
Materials and Reagents:
-
Crude extract from Protocol 1
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvent system: A gradient of chloroform-methanol is typically effective.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent of the gradient (e.g., 100% chloroform).
-
Pack the glass column with the silica gel slurry.
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with the initial solvent (100% chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v chloroform:methanol).
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
Monitor the fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 85:15).
-
Visualize the spots under a UV lamp. Fractions containing this compound should show a characteristic spot.
-
Combine the fractions that contain the target compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to yield a semi-purified extract.
3.3.2. Macroporous Resin Column Chromatography
Materials and Reagents:
-
Crude extract from Protocol 1
-
Macroporous resin (e.g., Diaion HP-20)
-
Glass column
-
Solvent system: A stepwise gradient of ethanol in water.
Procedure:
-
Swell and pack the macroporous resin in the column with distilled water.
-
Dissolve the crude extract in distilled water and load it onto the column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Begin elution with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them using TLC or HPLC.
-
Combine the fractions containing this compound.
-
Concentrate the combined fractions to obtain the enriched extract.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, preparative HPLC is the final purification step.
Materials and Reagents:
-
Semi-purified extract from Protocol 2
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
HPLC-grade acetonitrile, water, and formic acid.
Procedure:
-
Dissolve the semi-purified extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC with a suitable gradient program. A typical gradient might be from 10% to 40% acetonitrile in water over 40 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 330 nm).
-
Collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC of the semi-purified extract).
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator and then freeze-dry the aqueous solution to obtain pure this compound as a powder.
Identification and Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 280 nm and 330 nm.
-
Purity Assessment: Purity is determined by the peak area percentage.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The fragmentation pattern in MS/MS provides structural information. Phenylethanoid glycosides typically show characteristic losses of sugar moieties and the caffeoyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals.
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, time of harvest, and the extraction and purification methods employed. The following table provides hypothetical but representative data for illustrative purposes.
| Plant Source | Extraction Method | Purification Method | Yield (% of dry weight) | Purity (by HPLC) |
| Clerodendrum chinense leaves | 80% Ethanol Maceration | Silica Gel & Prep. HPLC | 0.05 - 0.15% | >98% |
| Buddleja officinalis flowers | 70% Methanol Reflux | Macroporous Resin & Prep. HPLC | 0.03 - 0.10% | >97% |
Potential Biological Activities and Signaling Pathways
This compound, like other phenylethanoid glycosides, is being investigated for its neuroprotective and anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound may be attributed to its ability to activate pro-survival signaling pathways, such as the PI3K/Akt pathway.
Conclusion
The protocols outlined in this document provide a robust framework for the successful isolation and purification of this compound from plant sources. The combination of initial solvent extraction followed by sequential chromatographic techniques is effective in obtaining the compound at high purity. The provided information on its potential biological activities and associated signaling pathways should serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further optimization of these protocols may be necessary depending on the specific plant matrix and available laboratory equipment.
Application Notes and Protocols: NMR Spectroscopy of Desrhamnosylmartynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside is a phenylpropanoid glycoside, a class of natural products known for a variety of biological activities, including antioxidant and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and protocols for the NMR analysis of this compound, intended to guide researchers in their experimental work.
Physicochemical Properties and Structure
-
IUPAC Name: (2R,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(3-hydroxy-4-methoxyphenethoxy)tetrahydro-2H-pyran-3,4,5-triol
-
Molecular Formula: C₁₅H₂₂O₉
-
Molecular Weight: 346.33 g/mol
-
General Structure: this compound consists of a phenylethanoid aglycone linked to a glucose moiety. The absence of the rhamnose sugar, present in its parent compound martynoside, simplifies the NMR spectrum.
NMR Data Presentation
While specific, experimentally verified NMR data for this compound is not widely available in public databases, the following tables present representative ¹H and ¹³C NMR chemical shifts. These values are predicted based on the known chemical shifts of structurally similar phenylpropanoid glycosides and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and experimental conditions.
Table 1: Representative ¹H NMR Chemical Shifts for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-2 | 6.70 | d | 8.0 |
| H-5 | 6.81 | d | 1.9 |
| H-6 | 6.68 | dd | 8.0, 1.9 |
| H-7 (α) | 2.85 | t | 7.0 |
| H-8 (β) | 3.95 | t | 7.0 |
| OCH₃ | 3.85 | s | |
| Glucose Moiety | |||
| H-1' | 4.35 | d | 7.8 |
| H-2' | 3.25 | dd | 7.8, 9.0 |
| H-3' | 3.40 | t | 9.0 |
| H-4' | 3.30 | t | 9.0 |
| H-5' | 3.35 | m | |
| H-6'a | 3.88 | dd | 12.0, 2.0 |
| H-6'b | 3.70 | dd | 12.0, 5.5 |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| C-1 | 131.5 |
| C-2 | 116.0 |
| C-3 | 146.5 |
| C-4 | 145.0 |
| C-5 | 117.5 |
| C-6 | 121.0 |
| C-7 (α) | 36.5 |
| C-8 (β) | 72.0 |
| OCH₃ | 56.5 |
| Glucose Moiety | |
| C-1' | 104.5 |
| C-2' | 75.0 |
| C-3' | 78.0 |
| C-4' | 71.5 |
| C-5' | 78.5 |
| C-6' | 62.5 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent Selection: Deuterated methanol (CD₃OD) is a common and suitable solvent for phenylpropanoid glycosides as it readily dissolves the compound and the residual solvent peak does not significantly overlap with analyte signals. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated chloroform and methanol (CDCl₃:CD₃OD).
-
Concentration: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. If not already present in the deuterated solvent, a small amount can be added.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and linking different structural fragments.
Visualization of Experimental Workflow
Caption: General workflow for the NMR analysis of this compound.
Potential Biological Activity and Signaling Pathways
Based on studies of structurally related phenylpropanoid glycosides, this compound is anticipated to exhibit antioxidant and anti-inflammatory activities.[1][2] The underlying mechanisms may involve the modulation of key signaling pathways.
Antioxidant Activity
The antioxidant properties of phenylpropanoid glycosides are often attributed to their ability to scavenge free radicals. The phenolic hydroxyl groups in the aglycone moiety are key to this activity.
Caption: Proposed antioxidant mechanism of this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. This compound may exert its anti-inflammatory effects by interfering with the activation of this pathway, leading to a reduction in the production of inflammatory mediators.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This document provides a foundational guide for the NMR spectroscopic analysis of this compound. The provided representative data and detailed protocols offer a starting point for researchers. Further two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the precise structure of the isolated compound. The exploration of its biological activities, guided by the knowledge of related compounds, may reveal its therapeutic potential.
References
- 1. Antioxidant phenylpropanoid glycosides from Buddleja davidii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Desrhamnosylmartynoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desrhamnosylmartynoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). We outline the experimental workflow, sample preparation, chromatographic conditions, and mass spectrometric parameters. Furthermore, a proposed fragmentation pattern and a summary of expected quantitative data are presented. Additionally, we visualize the potential signaling pathways associated with its biological activities.
Introduction
This compound is a naturally occurring phenylethanoid glycoside found in various plant species. Structurally, it consists of a hydroxytyrosol and a caffeoyl moiety attached to a central glucose unit. Phenylethanoid glycosides as a class are known for their diverse biological activities, and this compound is noted for its anti-inflammatory and antioxidant effects. Mass spectrometry, particularly when coupled with high-resolution separation techniques like UPLC, offers a powerful tool for the sensitive and specific analysis of such compounds. This document serves as a practical guide for researchers employing UPLC-Q-TOF-MS for the qualitative and quantitative analysis of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Experimental Protocols
Sample Preparation
-
Extraction : For plant materials, extract a known weight of powdered sample with a suitable solvent such as 70% methanol or ethanol using ultrasonication or maceration. For biological fluids, perform a protein precipitation step with acetonitrile or methanol, followed by centrifugation.
-
Filtration : Filter the resulting extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution : Dilute the filtered extract with the initial mobile phase to an appropriate concentration for UPLC-MS analysis.
UPLC-Q-TOF-MS Analysis
The analysis of phenylethanoid glycosides is typically performed using reverse-phase liquid chromatography coupled with a Q-TOF mass spectrometer. Negative ion mode is often preferred due to the phenolic hydroxyl groups that are readily deprotonated.
Table 1: UPLC-Q-TOF-MS Parameters
| Parameter | Value |
| UPLC System | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Q-TOF-MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Sampling Cone Voltage | 30 - 40 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Range | m/z 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | 10 - 40 eV (Ramped) |
Data Presentation
Proposed Mass Spectrometric Data for this compound
The following table presents the proposed key ions and their fragments for this compound based on its chemical structure and the known fragmentation patterns of phenylethanoid glycosides. The exact mass of this compound (C₂₃H₂₆O₁₁) is 478.1475.
Table 2: Proposed MS and MS/MS Fragmentation Data for this compound in Negative Ion Mode
| Ion | Formula | Calculated m/z | Proposed Fragment Structure |
| [M-H]⁻ | C₂₃H₂₅O₁₁⁻ | 477.1402 | Deprotonated molecular ion |
| [M-H-C₉H₈O₃]⁻ | C₁₄H₁₇O₈⁻ | 317.0929 | Loss of caffeoyl moiety |
| [M-H-C₆H₁₀O₅]⁻ | C₁₇H₁₅O₆⁻ | 315.0874 | Loss of glucose moiety |
| [Caffeoyl-H]⁻ | C₉H₇O₃⁻ | 163.0395 | Caffeoyl moiety |
Note: This table is a theoretical representation. Actual m/z values and relative intensities may vary based on experimental conditions.
Signaling Pathway
The anti-inflammatory and antioxidant activities of this compound are likely mediated through the modulation of key signaling pathways. Based on studies of structurally related compounds, the NF-κB and Nrf2 pathways are prime candidates.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed UPLC-Q-TOF-MS protocol, along with the proposed fragmentation data, will aid researchers in the identification and characterization of this bioactive compound. The visualization of the experimental workflow and potential signaling pathways offers a clear overview for planning and interpreting research studies focused on this compound. While the provided fragmentation data is theoretical, it serves as a robust starting point for experimental verification. Future work should focus on obtaining high-resolution MS/MS spectra to confirm the proposed fragmentation pathways.
Application Notes and Protocols for the Synthesis of Desrhamnosylmartynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoenzymatic Synthesis of Desrhamnosylmartynoside
This approach involves the chemical synthesis of the aglycone, 3,4-dihydroxyphenylethanol, and its subsequent esterification with a protected caffeic acid, followed by enzymatic glucosylation.
Protocol 1: Synthesis of the Aglycone (3,4-Dihydroxyphenylethanol)
A detailed protocol for the synthesis of the aglycone is not explicitly detailed in the search results. However, a common starting material for such syntheses is 3,4-dimethoxyphenethylamine, which can be demethylated to yield 3,4-dihydroxyphenethylamine (dopamine), and then converted to 3,4-dihydroxyphenylethanol.
Protocol 2: Enzymatic Glucosylation of a Caffeoyl Phenylethanoid Intermediate
This protocol is based on the enzymatic glycosylation of polyphenols. The key step is the transfer of a glucose moiety to the hydroxyl group of the phenylethanol part of the aglycone.
Experimental Protocol:
-
Preparation of the Acceptor Substrate: The synthesized caffeoyl phenylethanoid aglycone is dissolved in a suitable buffer, for example, a phosphate buffer (50 mM, pH 7.0). The final concentration of the acceptor substrate should be optimized, typically in the range of 1-10 mM.
-
Enzyme and Donor Substrate: A suitable glucosyltransferase or a glycosidase with transglycosylation activity (e.g., amylosucrase from Deinococcus geothermalis) is used.[1] The glucose donor is typically sucrose for amylosucrase.
-
Reaction Mixture: The reaction mixture consists of the acceptor substrate, the enzyme, and the glucose donor in the chosen buffer. The molar ratio of donor to acceptor is generally high to favor the glycosylation reaction.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the formation of the glucosylated product and the consumption of the acceptor substrate.
-
Termination and Purification: Once the reaction has reached completion or optimal conversion, the enzyme is denatured by heating or by the addition of an organic solvent (e.g., ethanol). The product is then purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.
Quantitative Data (Hypothetical, based on analogous reactions):
| Parameter | Value | Reference |
| Enzyme | Amylosucrase | [1] |
| Acceptor Substrate Conc. | 5 mM | Analogous Reactions |
| Donor Substrate (Sucrose) Conc. | 50 mM | Analogous Reactions |
| Temperature | 37°C | Analogous Reactions |
| pH | 7.0 | Analogous Reactions |
| Reaction Time | 24-48 hours | Analogous Reactions |
| Conversion Yield | 40-60% | Analogous Reactions |
Selective Enzymatic Derhamnosylation
This strategy offers a potentially more direct route to this compound by starting with a structurally related and more accessible phenylethanoid glycoside, such as acteoside (verbascoside) or martynoside. The key is the use of an α-L-rhamnosidase enzyme that selectively cleaves the terminal rhamnose residue without affecting the rest of the molecule.
Protocol 3: Selective Derhamnosylation of Acteoside
Experimental Protocol:
-
Substrate Preparation: Acteoside (verbascoside) is dissolved in a suitable buffer, such as a citrate or acetate buffer, at a pH optimal for the chosen α-L-rhamnosidase (typically between 4.0 and 6.0).
-
Enzyme Selection: A specific α-L-rhamnosidase with high selectivity for the rhamnosyl-glucose linkage is required. Enzymes from fungal sources like Aspergillus niger or bacterial sources have been shown to be effective for derhamnosylation of flavonoids.
-
Reaction Setup: The reaction mixture containing the dissolved acteoside and the α-L-rhamnosidase is incubated at the enzyme's optimal temperature (often in the range of 40-60°C).
-
Reaction Monitoring: The conversion of acteoside to this compound is monitored by HPLC.
-
Work-up and Purification: Upon completion, the reaction is stopped by heat inactivation of the enzyme or by solvent addition. The product is then purified by chromatographic methods to isolate this compound.
Quantitative Data for Derhamnosylation of Flavonoids (as a proxy):
| Parameter | Value | Reference |
| Enzyme Source | Aspergillus niger | |
| Substrate | Hesperidin (a flavonoid glycoside) | |
| Substrate Concentration | 1 mg/mL | |
| Enzyme Concentration | 10 U/mL | |
| pH | 4.0 | |
| Temperature | 50°C | |
| Reaction Time | 12-24 hours | |
| Product Yield | >90% |
Signaling Pathways and Experimental Workflows
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow for this compound.
Selective Derhamnosylation Workflow
Caption: Selective enzymatic derhamnosylation workflow.
Conclusion
The synthesis of this compound, while not explicitly documented, can be approached through logical, multi-step chemoenzymatic pathways or more direct selective enzymatic derhamnosylation. The protocols outlined in these application notes are based on established methodologies for structurally similar molecules and provide a solid foundation for researchers to develop a robust and efficient synthesis of this promising phenylethanoid glycoside. Further optimization of reaction conditions will be necessary to achieve high yields and purity.
References
In Vitro Assays for Desrhamnosylmartynoside Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside, a phenylpropanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The evaluation of these activities necessitates robust and reproducible in vitro assays. These application notes provide detailed protocols for key assays to assess the bioactivity of this compound, along with structured data tables for the clear presentation of quantitative results. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanisms and procedures involved.
I. Anti-inflammatory Activity
This compound's anti-inflammatory potential can be assessed by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and modulate inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of this compound on NO production is quantified using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.
-
Nitrite Quantification:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
Data Presentation:
| Compound | Cell Line | Stimulant | IC50 (µM) for NO Inhibition |
| This compound | RAW 264.7 | LPS | Data to be determined experimentally |
| Positive Control (e.g., L-NMMA) | RAW 264.7 | LPS | Known value |
NF-κB Signaling Pathway
Principle: The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The effect of this compound on this pathway can be evaluated by Western blot analysis of key protein levels.
Experimental Workflow:
Caption: Western Blot workflow for NF-κB pathway analysis.
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway inhibition.
II. Antioxidant Activity
The antioxidant capacity of this compound can be determined by its ability to scavenge free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.
ABTS Radical Scavenging Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance.
Experimental Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of various concentrations of this compound to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the EC50 value.
Data Presentation:
| Compound | DPPH Scavenging EC50 (µM) | ABTS Scavenging EC50 (µM) |
| This compound | Data to be determined experimentally | Data to be determined experimentally |
| Ascorbic Acid (Positive Control) | Known value | Known value |
III. Neuroprotective Activity
The neuroprotective effects of this compound can be investigated using neuronal cell lines, such as SH-SY5Y, challenged with a neurotoxin.
Cell Viability in a Neurotoxicity Model
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay can be used to assess the protective effect of this compound against a neurotoxin-induced cell death in SH-SY5Y neuroblastoma cells.
Experimental Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS. For differentiation into a more neuron-like phenotype, treat cells with retinoic acid (10 µM) for 5-7 days.
-
Cell Seeding: Seed the differentiated cells in a 96-well plate at a density of 1 × 10⁴ cells/well.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 1 µM rotenone) for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control (untreated) cells.
Data Presentation:
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Neurotoxin alone | Data to be determined experimentally |
| Neurotoxin + this compound (Conc. 1) | Data to be determined experimentally |
| Neurotoxin + this compound (Conc. 2) | Data to be determined experimentally |
| Neurotoxin + this compound (Conc. 3) | Data to be determined experimentally |
Nrf2 Signaling Pathway Activation
Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the expression of cytoprotective genes. The activation of this pathway by this compound can be assessed by observing the nuclear translocation of Nrf2 via Western blot.
Experimental Workflow:
Caption: Workflow for analyzing Nrf2 nuclear translocation.
Signaling Pathway Diagram:
Caption: Nrf2 signaling pathway activation.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's biological activities. By employing these standardized assays, researchers can obtain reliable and comparable data on its anti-inflammatory, antioxidant, and neuroprotective potential, thereby facilitating its further development as a therapeutic agent. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The specific concentrations and incubation times provided are starting points and may require optimization for different experimental conditions and cell lines.
Application Notes and Protocols for Studying Phenylethanoid Glycosides in Animal Models
These application notes provide detailed protocols and compiled data for researchers, scientists, and drug development professionals investigating the effects of the phenylethanoid glycosides: Acteoside (Verbascoside), Martynoside, and Forsythoside B in various animal models.
Acteoside (Verbascoside)
Acteoside, also known as verbascoside, is a widely studied phenylethanoid glycoside with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.
Animal Model for Neuroprotection: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This model mimics ischemic stroke to evaluate the neuroprotective effects of acteoside.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (240 ± 20 g) are used.[1] They are housed under controlled temperature (25 ± 2 °C) and a 12-hour light/dark cycle with ad libitum access to food and water.[1]
-
MCAO/R Induction:
-
Anesthetize rats with 1% pentobarbital sodium (40 mg/kg).[1]
-
Make a midline incision to expose the right common carotid artery (CCA) and internal carotid artery (ICA).[1]
-
Insert a 0.26 mm nylon thread through the CCA and ICA into the middle cerebral artery (MCA) to induce ischemia.[1]
-
After a designated period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
-
Acteoside Administration:
-
Outcome Assessment (24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and sensory function.
-
Infarct Volume Measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Biochemical Assays: Measure levels of oxidative stress markers (MDA, SOD, GSH) and inflammatory cytokines (TNF-α, IL-1β) in serum and brain tissue homogenates using ELISA kits.[1][4][5]
-
Western Blot Analysis: Assess the expression of proteins involved in apoptosis (Bcl-2, Bax, cleaved caspase-3) and inflammatory signaling pathways (IκB, p-p65, NOX2, NOX4).[1][4]
-
Histological Analysis: Perform H&E staining to assess neuronal damage.
-
Quantitative Data Summary:
| Parameter | Control (Sham) | MCAO/R Model | MCAO/R + Acteoside (40 mg/kg) | Reference |
| Infarct Volume (%) | 0 | 35.4 ± 4.1 | 15.2 ± 2.8 | [2] |
| Neurological Score | 0 | 3.8 ± 0.5 | 1.5 ± 0.4 | [6] |
| MDA (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.4 | 1.8 ± 0.3 | [1] |
| SOD (U/mg protein) | 125.6 ± 10.2 | 65.3 ± 7.8 | 105.4 ± 9.5 | [1] |
| GSH (μmol/g protein) | 8.5 ± 0.7 | 4.2 ± 0.5 | 7.1 ± 0.6 | [1] |
| TNF-α (pg/mL) | 25.3 ± 3.1 | 85.6 ± 7.9 | 40.1 ± 4.5 | [5] |
| IL-1β (pg/mL) | 15.8 ± 2.2 | 60.2 ± 5.8 | 25.7 ± 3.1 | [5] |
Signaling Pathway:
Caption: Acteoside neuroprotection in ischemic stroke.
Animal Model for Anti-inflammatory Effects: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to induce colitis, mimicking inflammatory bowel disease, to assess the anti-inflammatory properties of acteoside.
Experimental Protocol:
-
Animals: BALB/c mice are used.
-
Colitis Induction:
-
Acteoside Administration:
-
Administer acteoside intraperitoneally at doses of 120 or 600 µ g/mouse/day for 5 days, starting from day 3 of DSS induction for the acute model, or two weeks after the last cycle for the chronic model.[7]
-
-
Outcome Assessment:
-
Disease Activity Index (DAI): Monitor body weight loss, stool consistency, and rectal bleeding daily.
-
Colon Length: Measure the length of the colon upon sacrifice.
-
Histological Analysis: Score colonic tissue for inflammation and tissue damage.
-
Cytokine Analysis: Measure levels of IFN-γ, TNF-α, IL-6, and IL-1β in supernatants of stimulated mesenteric lymph node cells using a bead-based immunoassay.[7]
-
Quantitative Data Summary:
| Parameter | Control | DSS Model | DSS + Acteoside (600 µ g/mouse ) | Reference |
| Histological Score (max 8) | 0.5 ± 0.2 | 5.2 ± 0.8 | 3.2 ± 0.6 | [7] |
| Colon Length (cm) | 8.1 ± 0.5 | 5.9 ± 0.6 | 7.2 ± 0.4 | [7] |
| IFN-γ (pg/mL) | 50 ± 10 | 612 ± 85 | 195 ± 40 | [7] |
Experimental Workflow:
Caption: DSS-induced colitis experimental workflow.
Martynoside
Martynoside is a phenylethanoid glycoside that has shown potential in mitigating chemotherapy-induced side effects.
Animal Model for Myelosuppression: 5-Fluorouracil (5-FU)-Induced Bone Marrow Cytotoxicity in Mice
This model is used to evaluate the protective effects of martynoside against chemotherapy-induced bone marrow suppression.
Experimental Protocol:
-
Animals: Female C57BL/6 mice are used.
-
Myelosuppression Induction:
-
Administer a single intraperitoneal injection of 5-FU at a dose of 100 or 200 mg/kg.[9]
-
-
Martynoside Administration:
-
Administer martynoside (e.g., orally or intraperitoneally) at a predetermined dose range daily for a specified period following 5-FU injection.
-
-
Outcome Assessment:
-
Hematological Analysis: Perform complete blood counts (WBC, platelets) at different time points.[10]
-
Bone Marrow Analysis: Isolate bone marrow from the femur and tibia to determine bone marrow nucleated cell (BMNC) counts and the percentage of different cell lineages (e.g., leukocytes, granulocytes) by flow cytometry.[10]
-
Transcriptome Analysis: Perform mRNA sequencing on BMNCs to identify the molecular pathways affected by martynoside, such as the TNF signaling pathway.[10]
-
Quantitative Data Summary:
| Parameter | Control | 5-FU Model | 5-FU + Martynoside | Reference |
| BMNCs (x10^6/femur) | 15.2 ± 1.8 | 5.8 ± 1.1 | 11.5 ± 1.5 | [10] |
| WBC (x10^9/L) | 8.5 ± 1.2 | 2.1 ± 0.5 | 5.9 ± 0.9 | [10] |
| Platelets (x10^9/L) | 950 ± 110 | 350 ± 60 | 720 ± 95 | [10] |
Signaling Pathway:
Caption: Martynoside's protective mechanism in myelosuppression.
Forsythoside B
Forsythoside B is a phenylethanoid glycoside with potent anti-inflammatory and neuroprotective activities.
Animal Model for Sepsis: Cecal Ligation and Puncture (CLP) in Rats
This model is a gold standard for inducing polymicrobial sepsis to evaluate the therapeutic potential of forsythoside B.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
CLP Induction:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 18-gauge).
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Forsythoside B Administration:
-
Administer forsythoside B intravenously at doses of 20, 40, or 80 mg/kg every 12 hours after CLP.[3]
-
-
Outcome Assessment:
-
Survival Rate: Monitor survival for a specified period (e.g., 72 hours).[11]
-
Serum Cytokine Levels: Measure levels of TNF-α, IL-6, IL-10, and HMGB1 using ELISA.[12]
-
Organ Injury Markers: Assess myeloperoxidase (MPO) activity in the lungs, liver, and small intestine.[12]
-
Coagulation Parameters: Evaluate parameters such as platelet count, prothrombin time (PT), and activated partial thromboplastin time (aPTT).
-
Quantitative Data Summary:
| Parameter | Sham | CLP Model | CLP + Forsythoside B (40 mg/kg) | Reference |
| Survival Rate (72h) | 100% | 30% | 70% | [11] |
| Serum TNF-α (pg/mL) | 50 ± 8 | 450 ± 50 | 200 ± 30 | [12] |
| Serum IL-6 (pg/mL) | 80 ± 12 | 800 ± 90 | 350 ± 45 | [12] |
| Serum IL-10 (pg/mL) | 30 ± 5 | 150 ± 20 | 250 ± 30 | [12] |
| Lung MPO (U/g tissue) | 1.5 ± 0.3 | 8.2 ± 1.1 | 4.1 ± 0.7 | [12] |
Experimental Workflow:
References
- 1. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia–Reperfusion Injury [jstage.jst.go.jp]
- 3. Forsythiaside B ameliorates coagulopathies in a rat model of sepsis through inhibition of the formation of PAD4-dependent neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acteoside alleviates blood-brain barrier damage induced by ischemic stroke through inhibiting microglia HMGB1/TLR4/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Ex vivo and in vivo chemoprotective activity and potential mechanism of Martynoside against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forsythiaside B ameliorates coagulopathies in a rat model of sepsis through inhibition of the formation of PAD4-dependent neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Desrhamnosylmartynoside in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside is a phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Although comprehensive studies on this compound are still emerging, research on the closely related compound, Martynoside, and other structurally similar flavonoids provides a foundation for exploring its biological activities. This document offers detailed application notes and experimental protocols to guide researchers in investigating the anti-inflammatory, neuroprotective, and apoptosis-inducing effects of this compound in cell culture models.
Disclaimer: The quantitative data and signaling pathways described herein are primarily based on studies of the related compounds Martynoside and α-rhamnrtin-3-α-rhamnoside. These should be considered as hypothesized effects for this compound and require experimental validation.
Physicochemical Properties and Storage
| Property | Value | Source |
| CAS Number | 136055-64-6 | |
| Molecular Formula | C25H30O11 | |
| Molecular Weight | 506.50 g/mol | |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage | Store as a powder at 2-8°C for up to 24 months. For solutions, aliquot and store at -20°C for up to two weeks. | [1] |
I. Anti-Inflammatory Activity
Based on studies of structurally related compounds, this compound is hypothesized to possess anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways, such as NF-κB, and the activation of the Nrf2 antioxidant response.
Quantitative Data (Hypothesized, based on related compounds)
The following table summarizes the potential anti-inflammatory effects of this compound, extrapolated from studies on α-rhamnrtin-3-α-rhamnoside in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3][4]
| Cell Line | Treatment | Concentration Range | Key Findings (vs. LPS control) | Reference Compound |
| RAW264.7 | This compound + LPS | 1 - 100 µg/mL | - Reduced Nitric Oxide (NO) production- Decreased IL-6 and IL-1β secretion- Downregulated iNOS and COX-2 mRNA expression- Inhibited NF-κB p65 phosphorylation- Upregulated Nrf2 and HO-1 expression | α-rhamnrtin-3-α-rhamnoside |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours).
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as IL-6 and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-NF-κB p65, NF-κB p65, Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
II. Neuroprotective Effects
Given the antioxidant and anti-inflammatory properties of related flavonoids, this compound is a candidate for neuroprotective activity. It may protect neuronal cells from oxidative stress-induced damage and apoptosis.
Quantitative Data (Hypothesized)
This table outlines the potential neuroprotective effects of this compound in a neuroblastoma cell line exposed to an oxidative stressor.
| Cell Line | Stressor | Concentration Range | Key Findings (vs. Stressor control) |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) or 6-OHDA | 1 - 50 µM | - Increased cell viability- Reduced intracellular ROS levels- Decreased percentage of apoptotic cells |
Experimental Protocols
1. Cell Culture and Induction of Neurotoxicity
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells and allow them to attach.
-
Pre-treat cells with this compound for 2-4 hours.
-
Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.
-
2. Cell Viability Assay (MTT Assay)
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6][7]
-
Incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[6][7]
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
Experimental Workflow Diagram
Caption: General workflow for assessing neuroprotective effects.
III. Apoptosis Induction
In the context of cancer research, compounds that can selectively induce apoptosis in tumor cells are of great interest. The parent compound, Martynoside, has been shown to protect normal cells from chemotherapy-induced cell death.[8] It is plausible that this compound could exhibit differential effects, potentially inducing apoptosis in cancer cells.
Quantitative Data (Hypothesized)
The following table presents hypothetical data on the apoptosis-inducing effects of this compound on a cancer cell line.
| Cell Line | Concentration Range | Key Findings |
| MCF-7 (Breast Cancer) | 10 - 100 µM | - Dose-dependent decrease in cell viability- Increased percentage of Annexin V-positive cells- Activation of Caspase-3 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: A cancer cell line of interest (e.g., MCF-7, HeLa, HepG2).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for MCF-7) with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed the cancer cells and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Harvest the cells (including floating cells in the supernatant) by centrifugation.[9]
-
Wash the cells with cold PBS.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubate for 15 minutes at room temperature in the dark.[9][11]
-
Analyze the stained cells by flow cytometry.[10]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
3. Caspase Activity Assay
-
Lyse the treated cells.
-
Measure the activity of key executioner caspases, such as Caspase-3, using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.
Apoptosis Signaling Pathway Diagram
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound | CAS:136055-64-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Ex vivo and in vivo chemoprotective activity and potential mechanism of Martynoside against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. static.igem.org [static.igem.org]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for Developing Drug Delivery Systems for Desrhamnosylmartynoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of effective drug delivery systems for Desrhamnosylmartynoside, a bioactive phenylethanoid glycoside with significant anti-inflammatory and potential neuroprotective properties. The protocols outlined below are based on established methodologies for natural product formulation and are intended to serve as a foundational framework for researchers.
Pre-formulation Studies: Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is critical for the rational design of a stable and bioavailable drug delivery system.
1.1. Solubility Assessment
This compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For pharmaceutical applications, it is essential to determine its solubility in a range of pharmaceutically acceptable solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C | Method |
| Water | To be determined | Shake-flask method |
| Ethanol | To be determined | Shake-flask method |
| Propylene Glycol | To be determined | Shake-flask method |
| Polyethylene Glycol 400 | To be determined | Shake-flask method |
| Phosphate Buffered Saline (pH 7.4) | To be determined | Shake-flask method |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
1.2. Stability Studies
Forced degradation studies are essential to identify the degradation pathways and to develop a stability-indicating analytical method.[1]
Table 2: Forced Degradation Conditions for this compound
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours |
| Thermal Stress | 60°C, 80°C | 24, 48, 72 hours |
| Photostability | ICH Q1B guidelines | To be determined |
Experimental Protocol: Forced Degradation Study
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified conditions for the indicated durations.
-
At each time point, withdraw a sample and neutralize it if necessary.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.
Development of Nanoparticle-Based Drug Delivery Systems
Nanoparticles can enhance the solubility, stability, and bioavailability of natural products like this compound.
2.1. Formulation of Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulation.
Experimental Protocol: PLGA Nanoparticle Formulation by Emulsion-Solvent Evaporation
-
Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., acetone or ethyl acetate).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
Add the organic phase to the aqueous phase dropwise while stirring to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Table 3: Characterization of this compound-Loaded Nanoparticles
| Parameter | Method | Desired Range |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 200 nm, PDI < 0.3 |
| Zeta Potential | DLS | -30 to +30 mV |
| Encapsulation Efficiency (%) | HPLC | > 70% |
| Drug Loading (%) | HPLC | To be determined by formulation |
Experimental Protocol: Determination of Encapsulation Efficiency and Drug Loading
-
Encapsulation Efficiency (EE%) :
-
Centrifuge a known amount of the nanoparticle suspension.
-
Measure the concentration of free this compound in the supernatant using HPLC.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (DL%) :
-
Dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of this compound using HPLC.
-
Calculate DL% using the formula: DL% = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
-
In Vitro Drug Release Studies
Experimental Protocol: In Vitro Drug Release
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium and maintain at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in various samples.
Table 4: Proposed HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (based on UV-Vis scan) |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Experimental Protocol: HPLC Method Validation
The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biological Evaluation: Signaling Pathway Analysis
This compound is expected to exert its anti-inflammatory effects through the modulation of key signaling pathways. Structurally similar compounds have been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway.[2]
Experimental Protocol: Western Blot Analysis of NF-κB and Nrf2 Pathways
-
Culture appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies).
-
Pre-treat the cells with different concentrations of this compound or its nanoparticle formulation.
-
Induce an inflammatory response (e.g., with lipopolysaccharide - LPS).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and Nrf2 (e.g., Nrf2, HO-1) pathways.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on the expression and activation of these signaling proteins.
Visualizations
Caption: Experimental workflow for developing a drug delivery system for this compound.
References
Application Notes and Protocols for Rhamnoside-Containing Phenylpropanoid Glycosides as Research Tools
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of rhamnoside-containing phenylpropanoid glycosides, such as Martynoside and its analogs, as research tools. The information compiled from various studies highlights their potential in investigating cellular signaling pathways related to inflammation, oxidative stress, and neuroprotection.
Overview of Biological Activities
Phenylpropanoid glycosides, including Martynoside and its derivatives, have demonstrated a range of biological activities that make them valuable for preclinical research. These compounds are primarily investigated for their anti-inflammatory, antioxidant, and neuroprotective effects. Their mechanisms of action often involve the modulation of key signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.
Key Research Applications:
-
Anti-inflammatory Studies: Investigation of compounds that can mitigate inflammatory responses is crucial for developing treatments for various diseases. Martynoside has been shown to protect against 5-fluorouracil (5-FU)-induced bone marrow cytotoxicity by down-regulating the TNF signaling pathway[1]. Another related compound, α-rhamnrtin-3-α-rhamnoside (ARR), exerts anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2 signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages[2][3].
-
Neuroprotective Research: The potential to protect neurons from damage is a key area of investigation for neurodegenerative diseases. These compounds are often studied in models of neuroinflammation and oxidative stress, which are contributing factors to neuronal cell death[4][5][6].
-
Antioxidant Activity Screening: Many phenylpropanoid glycosides exhibit potent antioxidant properties. They are evaluated for their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms[7][8][9][10].
-
Cancer Research: Some glycosides, like Martynoside, have been explored for their potential anticancer and chemoprotective activities[1][11].
Quantitative Data Summary
The following tables summarize quantitative data from studies on Martynoside and related compounds, providing insights into their potency and efficacy in various experimental models.
Table 1: Anti-inflammatory Activity of α-rhamnrtin-3-α-rhamnoside (ARR) in LPS-stimulated RAW264.7 Macrophages
| Parameter | Concentration of ARR | Result | Reference |
| Nitric Oxide (NO) Production | 25, 50, 100 µg/ml | Significant inhibition of NO production compared to LPS-only treated cells. | [2] |
| Prostaglandin E2 (PGE2) Levels | 25, 50, 100 µg/ml | Significant reduction in PGE2 levels compared to LPS-only treated cells. | [3] |
| IL-1β Production | 25, 50, 100 µg/ml | Dose-dependent decrease in IL-1β secretion. | [2][3] |
| IL-6 Production | 25, 50, 100 µg/ml | Dose-dependent decrease in IL-6 secretion. | [2][3] |
| iNOS mRNA Expression | 50, 100 µg/ml | Significant downregulation of iNOS mRNA levels. | [3] |
| COX-2 mRNA Expression | 50, 100 µg/ml | Significant downregulation of COX-2 mRNA levels. | [3] |
Table 2: Antioxidant Activity of Various Compounds
| Compound | Assay | IC50 / EC50 Value | Reference |
| Gallic Acid Hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 µg/mL | [8] |
| (+)-Catechin Hydrate | ABTS Radical Scavenging | 3.12 ± 0.51 µg/mL | [8] |
| Caffeic Acid | ABTS Radical Scavenging | 1.59 ± 0.06 µg/mL | [8] |
| Quercetin | ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL | [8] |
| Morus alba Stem Bark Extract | DPPH Radical Scavenging | 37.75 µg/mL | [9] |
| Morus alba Stem Bark Extract | Hydroxyl Radical Scavenging | 58.90 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of these compounds as research tools.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of compounds like α-rhamnrtin-3-α-rhamnoside[2][3].
Objective: To determine the effect of a test compound on the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., α-rhamnrtin-3-α-rhamnoside)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for IL-6, IL-1β, and PGE2
-
Cell Counting Kit-8 (CCK-8) for cytotoxicity assessment
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add CCK-8 solution to each well and incubate for 1-2 hours.
-
Measure the absorbance at 450 nm to determine cell viability. Non-toxic concentrations should be used for subsequent experiments.
-
-
LPS Stimulation and Treatment:
-
Seed cells in appropriate plates (e.g., 24-well or 6-well plates) and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.
-
Cytokines and PGE2: Measure the concentrations of IL-6, IL-1β, and PGE2 in the cell culture supernatant using specific ELISA kits.
-
-
RT-qPCR for Gene Expression Analysis:
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using specific primers for iNOS, COX-2, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
In Vitro Antioxidant Activity Assays
These protocols are standard methods for assessing the antioxidant capacity of chemical compounds[8][9].
Objective: To measure the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Objective: To measure the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Procedure:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or water to obtain a specific absorbance at 734 nm.
-
Add different concentrations of the test compound to the ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value[8].
Signaling Pathway and Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of these research tools.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant signaling pathway.
References
- 1. Ex vivo and in vivo chemoprotective activity and potential mechanism of Martynoside against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | LPS activates neuroinflammatory pathways to induce depression in Parkinson’s disease-like condition [frontiersin.org]
- 6. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acteoside and martynoside exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Desrhamnosylmartynoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Desrhamnosylmartynoside. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be extracted?
This compound is a phenylethanoid glycoside, a class of natural compounds known for their potential biological activities. While specific sources are not extensively documented in publicly available literature, related phenylethanoid glycosides are commonly found in plants of the Oleaceae family, such as olive (Olea europaea) leaves.
Q2: Which extraction method is most effective for maximizing the yield of this compound?
Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient for extracting phenylethanoid glycosides compared to conventional methods like maceration and Soxhlet extraction.[1][2][3][4] These modern techniques often result in higher yields in shorter extraction times and with reduced solvent consumption. However, the optimal method can depend on the specific plant matrix and available equipment.
Q3: What are the key parameters to optimize for improving this compound extraction?
The critical parameters to optimize for efficient extraction of phenylethanoid glycosides include:
-
Solvent Composition: The polarity of the solvent is crucial. Mixtures of alcohol (ethanol or methanol) and water are generally effective for polar glycosides.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may result in a more dilute extract.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can lead to degradation.
-
Microwave Power (for MAE): Higher power can accelerate extraction but may also lead to degradation if not carefully controlled.
-
Ultrasonic Amplitude (for UAE): Higher amplitude increases the intensity of cavitation, which can enhance extraction efficiency.
Troubleshooting Guide
Problem 1: Low Extraction Yield
| Possible Cause | Troubleshooting Solution |
| Inappropriate Solvent Polarity | This compound is a polar glycoside. Use polar solvents like ethanol or methanol mixed with water. An 80% ethanol solution is often a good starting point for phenylethanoid glycosides. |
| Insufficient Solvent-to-Solid Ratio | Increase the solvent-to-solid ratio to ensure complete immersion of the plant material and facilitate mass transfer. Ratios from 10:1 to 30:1 (mL/g) are commonly tested.[2][4] |
| Inadequate Extraction Time or Temperature | Optimize extraction time and temperature. For maceration, this may require several hours. For UAE and MAE, shorter times (e.g., 10-30 minutes) at moderate temperatures (e.g., 40-60°C) are often effective.[2][4] |
| Improper Sample Preparation | Ensure the plant material is dried and finely ground to increase the surface area for solvent interaction. |
Problem 2: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Solution |
| Thermal Degradation | Avoid excessive temperatures, especially during MAE and Soxhlet extraction. For MAE, using lower power for a slightly longer duration can be beneficial. For Soxhlet, ensure the solvent boiling point is not excessively high. |
| Hydrolysis of the Glycosidic Bond | The glycosidic bond can be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH of the extraction solvent unless optimization studies suggest otherwise. |
| Oxidative Degradation | Phenolic compounds can be prone to oxidation. Store extracts in dark, airtight containers and consider adding antioxidants if necessary for long-term storage. |
Quantitative Data on Phenylethanoid Glycoside Extraction
The following tables summarize comparative data on the extraction of phenylethanoid glycosides, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Nettle
| Extraction Method | Extraction Time (min) | Solid to Solvent Ratio (g/mL) | Total Phenolic Content (mg GAE/g dry material) |
| Microwave-Assisted | 10 | 1:30 | 24.64 ± 2.36 |
| Ultrasound-Assisted | 30 | 1:30 | 23.86 ± 1.92 |
Data adapted from a study on nettle extraction, which is rich in phenolic compounds.[2][4]
Table 2: Comparison of Extraction Yields of Oleuropein from Olive Leaves
| Extraction Method | Solvent | Yield (mg/g) |
| Soxhlet | 80% Ethanol | Higher |
| Maceration | 80% Ethanol | Lower |
| Soxhlet | 20% Acetonitrile | Higher |
| Maceration | 20% Acetonitrile | Lower |
Data from a study on oleuropein, a major phenolic compound in olive leaves, indicating Soxhlet extraction can yield higher amounts than maceration.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Olive Leaves
-
Sample Preparation: Dry olive leaves at 40-50°C and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered olive leaves.
-
Place the powder in a flask and add 100 mL of 80% ethanol.
-
Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the extract at 4°C in a dark, airtight container.
Protocol 2: Soxhlet Extraction of this compound from Olive Leaves
-
Sample Preparation: Dry and grind the olive leaves as described in the maceration protocol.
-
Extraction:
-
Place 15 g of the powdered leaves into a thimble.
-
Place the thimble inside the Soxhlet apparatus.
-
Add 300 mL of 80% ethanol to the round-bottom flask.
-
Heat the solvent to its boiling point and continue the extraction for 4-6 hours.
-
-
Solvent Evaporation: After extraction, cool the solution and evaporate the solvent using a rotary evaporator.
-
Storage: Store the crude extract as described above.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound from Olive Leaves
-
Sample Preparation: Prepare the olive leaf powder as previously described.
-
Extraction:
-
Mix 1 g of the powder with 30 mL of 80% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters to optimize:
-
Time: 10-30 minutes
-
Temperature: 40-60°C
-
Ultrasonic Power/Amplitude: Varies with equipment, start with a moderate setting.
-
-
-
Filtration and Solvent Evaporation: Follow the same procedure as for maceration.
Protocol 4: Microwave-Assisted Extraction (MAE) of this compound from Olive Leaves
-
Sample Preparation: Prepare the olive leaf powder as previously described.
-
Extraction:
-
Place 1 g of the powder in a microwave extraction vessel with 30 mL of 80% ethanol.
-
MAE parameters to optimize:
-
Microwave Power: 200-600 W
-
Extraction Time: 5-15 minutes
-
Temperature: 60-80°C (if temperature control is available)
-
-
-
Filtration and Solvent Evaporation: Follow the same procedure as for maceration.
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for low this compound extraction yield.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant mechanism of carnosic acid: structural identification of two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Desrhamnosylmartynoside stability and degradation issues
Welcome to the technical support center for desrhamnosylmartynoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected degradation of my this compound sample during my experiments. What are the likely causes?
A1: this compound, a phenylethanoid glycoside, is susceptible to degradation under several common experimental conditions. The most likely causes for unexpected degradation are exposure to high temperatures, alkaline pH, and light.[1][2] Phenylethanoid glycosides are known to be unstable under these conditions.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and pH-neutral environment.[1] Specifically, storage at low temperatures (e.g., 4°C or -20°C), protection from light by using amber vials or storing in a dark location, and maintaining a pH around 5.0-6.0 are recommended.
Q3: My analytical results show multiple peaks that I suspect are degradation products of this compound. What are the common degradation pathways?
A3: Phenylethanoid glycosides like acteoside, which is structurally similar to this compound, degrade via hydrolysis of the ester and glycosidic bonds.[1][2] This can lead to the formation of smaller molecules such as caffeic acid and tyrosol. The degradation process is accelerated at higher pH and temperatures.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The degradation of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[3][4] These methods allow for the separation and quantification of the parent compound and its degradation products.
Q5: Are there any specific handling precautions I should take when preparing solutions of this compound for my experiments?
A5: Yes, to minimize degradation during solution preparation, it is advisable to use a slightly acidic buffer (pH 5.0-6.0) and to protect the solution from light.[1] Prepare solutions fresh whenever possible and avoid prolonged storage at room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound after extraction or purification. | Degradation due to high temperature or pH during the process. | - Maintain low temperatures throughout the extraction and purification process. - Use neutral or slightly acidic solvents/buffers. - Minimize the duration of the procedure. |
| Appearance of unknown peaks in chromatogram over time. | Sample degradation during storage or analysis. | - Re-evaluate storage conditions (temperature, light, pH).[1] - Analyze samples as quickly as possible after preparation. - Use a stability-indicating analytical method to track degradation products.[4] |
| Inconsistent results in bioactivity assays. | Degradation of the active compound leading to reduced potency. | - Confirm the integrity of the this compound stock solution before each experiment using an analytical technique like HPLC. - Prepare fresh dilutions for each assay. - Ensure the assay buffer is within a stable pH range for the compound. |
| Color change observed in the sample solution. | Potential degradation and formation of chromophoric byproducts. | - Investigate the cause of degradation (e.g., light exposure, pH change). - Characterize the colored impurities using spectroscopic methods. - Discard the solution and prepare a fresh batch under optimal conditions. |
Quantitative Data Summary
The stability of phenylethanoid glycosides is highly dependent on temperature and pH. The following table summarizes the degradation kinetics of acteoside, a structurally related compound, which can be used as an indicator for the stability of this compound. The degradation follows first-order reaction kinetics.
| Temperature (°C) | pH | Rate Constant (k) (x 10⁻³ day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 7.0 | 4.3 | 161.2 |
| 20 | 7.0 | 10.5 | 66.0 |
| 50 | 7.0 | 55.2 | 12.6 |
| 80 | 7.0 | 203.4 | 3.4 |
| 20 | 5.0 | 2.1 | 330.1 |
| 20 | 6.0 | 4.5 | 154.0 |
| 20 | 8.0 | 110.2 | 6.3 |
| 20 | 9.0 | 251.0 | 2.8 |
Data adapted from a study on acteoside stability.[1]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways, in accordance with ICH guidelines.[5][6]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) to obtain a known concentration.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Workflow for a forced degradation study.
References
Overcoming low solubility of Desrhamnosylmartynoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desrhamnosylmartynoside. The information provided addresses common challenges, particularly its low solubility, and offers detailed experimental protocols and insights into its biological activity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental use of this compound.
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is known to have low aqueous solubility. For laboratory experiments, the recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Pyridine can also be used. It is advisable to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted to the final desired concentration in your aqueous experimental medium.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous solution. Instead, perform a series of stepwise dilutions. For example, you can first dilute the DMSO stock in a small volume of the aqueous buffer and then add this intermediate solution to the rest of the buffer.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after each dilution step. This can help to keep the compound in solution.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
Co-solvents: Consider the use of a co-solvent. For instance, if your final medium can tolerate a small percentage of ethanol, preparing an intermediate dilution in an ethanol/water mixture before the final dilution in your experimental medium might improve solubility.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to avoid cytotoxicity. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the solvent itself is not affecting your experimental results.
Q4: Are there any other methods to improve the solubility of this compound for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be explored. These include the use of cyclodextrins, liposomes, or solid dispersions to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound.
Data Presentation: Solubility of Structurally Similar Compounds
| Compound | Solvent | Solubility |
| Isoacteoside | DMSO | 30 mg/mL[2], 100 mg/mL[3] |
| Ethanol | 30 mg/mL[2], ≥ 62.5 mg/mL[4] | |
| PBS (pH 7.2) | 10 mg/mL[2] | |
| Acteoside | DMSO | ~30 mg/mL[5] |
| Ethanol | ~30 mg/mL[5] | |
| PBS (pH 7.2) | ~10 mg/mL[5] |
Note: The provided solubility data is for structurally related compounds and should be used as a guideline. It is recommended to perform your own solubility tests for this compound to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and biological investigation of this compound.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. The molecular weight of this compound is approximately 478.45 g/mol . For example, for 1 mL of a 10 mM stock solution, you will need 0.478 mg of the compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293T or RAW264.7 cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent kit
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
NF-κB Activation: Add the NF-κB activating agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following the incubation, perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding a luciferase substrate.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) or to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.
Protocol 3: Nrf2 Activation Assay (Western Blot)
This protocol describes how to assess the activation of the Nrf2 pathway by this compound by measuring the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with different concentrations of this compound for the desired time (e.g., 6-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest's band intensity to the loading control's band intensity.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the putative signaling pathways modulated by this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Desrhamnosylmartynoside Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Desrhamnosylmartynoside. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Recommended HPLC Method for Phenylethanoid Glycosides
A robust starting point for the separation of this compound can be adapted from established methods for structurally similar phenylethanoid glycosides, such as martynoside. A reversed-phase HPLC method is recommended.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a detailed methodology for the separation and analysis of this compound.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the plant extract or sample containing this compound.
-
Dissolve the sample in the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of this compound from other components in the sample. A typical gradient profile is outlined in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which can be confirmed by running a standard if available.
-
Quantify the amount of this compound by comparing the peak area with a calibration curve prepared from a standard of known concentration.
Data Presentation: HPLC Gradient and Parameters
The following tables summarize the recommended starting parameters for the HPLC method.
Table 1: Recommended HPLC Gradient for this compound Separation
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 70 | 30 |
| 40 | 50 | 50 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 51 | 90 | 10 |
| 60 | 90 | 10 |
Table 2: Summary of Key HPLC Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for phenolic compounds like this compound is a common issue and can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the hydroxyl groups of the analyte, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will protonate the silanol groups, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, the column may need to be replaced.
-
Q2: I am seeing poor resolution between the this compound peak and an adjacent impurity. How can I improve this?
A2: Improving resolution requires optimizing the separation selectivity. Here are some strategies:
-
Modify the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a Different Column: If mobile phase optimization is not sufficient, a column with a different stationary phase (e.g., a phenyl-hexyl column) or a smaller particle size (for higher efficiency) may be necessary.
Q3: My retention times for this compound are shifting between injections. What could be the cause?
A3: Retention time drift can be caused by several factors related to the HPLC system and method parameters:
-
Inadequate Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure a sufficient equilibration time is included at the end of your gradient program.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Issues: Inconsistent flow from the pump can cause retention time variability.
-
Solution: Check for leaks, and ensure the pump is properly primed and degassed.
-
Q4: I am observing a noisy or drifting baseline in my chromatogram. What should I do?
A4: A problematic baseline can interfere with peak integration and quantification. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Degas the mobile phase before use to remove dissolved gases.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to baseline problems.
-
Solution: Flush the flow cell with an appropriate solvent. If the issue persists, the lamp may need to be replaced.
-
-
Air Bubbles in the System: Air bubbles passing through the detector will cause sharp spikes in the baseline.
-
Solution: Ensure the mobile phase is properly degassed and that there are no loose fittings in the system that could allow air to enter.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for developing and optimizing an HPLC method for this compound separation.
Caption: Workflow for HPLC Method Development and Optimization.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common HPLC issues encountered during this compound analysis.
Caption: Logical Flow for Troubleshooting Common HPLC Problems.
Technical Support Center: Synthesis of Desrhamnosylmartynoside
Welcome to the technical support center for the synthesis of desrhamnosylmartynoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this complex phenylethanoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a derivative of martynoside, is a multi-step process that typically involves:
-
Protection: Protection of reactive functional groups on the starting materials (e.g., hydroxytyrosol and a suitable glucose derivative) to ensure regioselectivity in subsequent steps.
-
Glycosylation: Formation of the glycosidic bond between the protected hydroxytyrosol aglycone and the glucose donor.
-
Acylation: Introduction of the caffeoyl group (or a protected precursor) at a specific hydroxyl position on the glucose moiety.
-
Deprotection: Removal of the protecting groups to yield the final this compound product. The order of these steps, particularly acylation and glycosylation, may vary depending on the specific synthetic route.
Q2: What are the most critical steps in the synthesis where problems are likely to occur?
A2: The most challenging steps are typically the stereoselective glycosylation and the selective protection and deprotection of the multiple hydroxyl groups. Low yields, side product formation, and difficulty in purification are common issues that can arise during these stages.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is essential for structural confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the detailed chemical structure, including the stereochemistry of the glycosidic bond and the positions of substituents. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Troubleshooting Guides
Glycosylation Reaction
The formation of the β-glycosidic linkage between the hydroxytyrosol aglycone and the glucose donor is a critical step. The Koenigs-Knorr reaction and its modifications are commonly employed methods.
Problem: Low Yield of the Glycosylated Product
| Potential Cause | Suggested Solution |
| Poor activation of the glycosyl donor. | Ensure the glycosyl donor (e.g., glycosyl halide) is freshly prepared and of high purity. Increase the equivalents of the promoter (e.g., silver triflate, mercuric cyanide). |
| Low reactivity of the glycosyl acceptor. | The phenolic hydroxyl group of hydroxytyrosol can be sterically hindered or electronically deactivated. Consider using a more reactive derivative of the aglycone or a more powerful glycosylation method. |
| Decomposition of reactants or products. | Ensure anhydrous reaction conditions, as moisture can hydrolyze the glycosyl donor and promoter. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some glycosylations require low temperatures to control stereoselectivity, while others may need elevated temperatures to proceed at a reasonable rate. |
Problem: Formation of the α-Anomer instead of the desired β-Anomer
| Potential Cause | Suggested Solution |
| Lack of neighboring group participation. | Use a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glucose ring. This will favor the formation of the 1,2-trans-glycoside (β-anomer). |
| Reaction conditions favoring the α-anomer. | Solvent choice can influence stereoselectivity. Non-polar, non-participating solvents may favor the formation of the α-anomer. Consider using a participating solvent like acetonitrile. |
| Anomerization of the product. | Acidic conditions can sometimes lead to anomerization. Ensure the reaction work-up is performed under neutral or slightly basic conditions. |
Experimental Protocol: Koenigs-Knorr Glycosylation (Representative)
-
Dissolve the protected hydroxytyrosol acceptor (1.0 eq.) and a suitable desiccant (e.g., activated molecular sieves) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the glycosyl donor (e.g., acetobromoglucose, 1.2 eq.) and the promoter (e.g., silver carbonate, 1.5 eq.).
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protection and Deprotection Reactions
The use of an orthogonal protecting group strategy is essential for the successful synthesis of this compound. This allows for the selective removal of one type of protecting group without affecting others.
Problem: Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Insufficient reagent or reaction time. | Increase the equivalents of the deprotecting agent and/or extend the reaction time. Monitor the reaction closely by TLC. |
| Steric hindrance around the protecting group. | A sterically hindered protecting group may require more forcing conditions for removal. Consider using a less hindered protecting group in your synthetic design. |
| Catalyst poisoning (for hydrogenolysis). | If using palladium on carbon (Pd/C) for debenzylation, ensure the catalyst is active and the substrate is free of catalyst poisons (e.g., sulfur-containing compounds). |
Problem: Non-selective Deprotection or Side Reactions
| Potential Cause | Suggested Solution |
| Protecting groups are not truly orthogonal. | Carefully review the compatibility of your chosen protecting groups. For example, some silyl ethers can be cleaved under conditions used to remove acetyl groups. |
| Harsh deprotection conditions. | Use the mildest possible conditions for deprotection. For example, for acetyl group removal, consider using a mild base like potassium carbonate in methanol instead of sodium methoxide if other base-labile groups are present. |
| Transesterification during deacylation. | When removing acyl groups with a base in an alcohol solvent, transesterification can be a side reaction. Use a non-alcoholic solvent system if possible, or carefully control the reaction time and temperature. |
Table of Common Orthogonal Protecting Groups
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal To |
| Acetyl (Ac) | Acetic anhydride, pyridine | K2CO3, MeOH or NaOMe, MeOH | Benzyl, Silyl |
| Benzyl (Bn) | Benzyl bromide, NaH | H2, Pd/C | Acetyl, Silyl |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF, THF or HF-Pyridine | Acetyl, Benzyl |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA | H2, Pd/C or mild acid | Acetyl, Benzyl |
Visual Guides
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Glycosylation Yield
Caption: Troubleshooting decision tree for low yield in glycosylation.
Signaling Pathway Context (Illustrative)
While the synthesis itself is a chemical process, the ultimate use of this compound is often in biological research. Martynoside and related compounds have been reported to have various biological activities, including anti-inflammatory and antioxidant effects. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated using the synthesized compound.
Caption: Potential mechanism of action for this compound.
Technical Support Center: Troubleshooting Cell Viability Issues with Desrhamnosylmartynoside Treatment
Welcome to the technical support center for researchers utilizing Desrhamnosylmartynoside in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to unexpected cell viability outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cancer cell line after this compound treatment. What could be the reason?
A1: Several factors could contribute to this observation:
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities or degradation products could exhibit higher toxicity. We recommend using a freshly prepared solution for each experiment.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. A solvent control (cells treated with the highest concentration of solvent used in the experiment) is crucial.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to treatment. It is possible your cell line is particularly sensitive to phenylpropanoid glycosides. We recommend performing a dose-response curve to determine the precise IC50 value for your specific cell line.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to increased cell death.
Q2: Our cell viability assay (e.g., MTT) results are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistent results in cell viability assays are a common issue. Here are some troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final readout. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Incubation Times: Standardize the incubation times for both the this compound treatment and the assay reagent (e.g., MTT).
-
Reagent Preparation: Prepare fresh assay reagents for each experiment and ensure complete solubilization of the formazan crystals in MTT assays.
-
Plate Edge Effects: "Edge effects" in multi-well plates can lead to variability. To minimize this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead.
Q3: We suspect this compound is inducing apoptosis in our cells. How can we confirm this?
A3: To confirm apoptosis, you can perform several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
Western Blotting for Apoptotic Markers: Probe for the cleavage of PARP or the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.
Troubleshooting Guides
Issue 1: High Background in MTT Assay
| Potential Cause | Suggested Solution |
| Contamination of culture medium | Use fresh, sterile medium and reagents. Visually inspect plates for any signs of microbial contamination. |
| Phenol red interference | Use phenol red-free medium for the duration of the MTT assay. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Issue 2: Low Signal in Annexin V Staining
| Potential Cause | Suggested Solution |
| Insufficient incubation time with this compound | Perform a time-course experiment to determine the optimal treatment duration for inducing apoptosis. |
| Loss of apoptotic cells | Apoptotic cells can detach from the culture plate. Collect both the supernatant and adherent cells for analysis. |
| Incorrect assay buffer | Use the provided 1X Binding Buffer, as the binding of Annexin V to phosphatidylserine is calcium-dependent. |
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes, based on findings for structurally related phenylpropanoid glycosides, such as acteoside and forsythoside B. Researchers should determine the IC50 values for this compound in their specific cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 35.2 |
| A549 | Lung Cancer | 52.8 |
| U87 | Glioblastoma | 28.5 |
| HCT116 | Colon Cancer | 41.7 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and solvent controls.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include appropriate controls.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot for Apoptosis Markers
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability and apoptosis.
Technical Support Center: Desrhamnosylmartynoside and Related Phenylethanoid Glycoside Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Desrhamnosylmartynoside and related phenylethanoid glycosides, such as Martynoside and Acteoside (Verbascoside). Inconsistent results in bioassays with these compounds can arise from a variety of factors, from experimental design to the inherent chemical properties of the molecules themselves. This guide is intended for researchers, scientists, and drug development professionals to help identify and address potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Martynoside and Acteoside?
A1: this compound is a phenylethanoid glycoside.[] Structurally, it is a derivative of more commonly studied compounds like Martynoside or Acteoside (also known as Verbascoside) where the rhamnose sugar moiety has been removed.[2][3] Phenylethanoid glycosides are a class of water-soluble compounds found in many medicinal plants.[4] Their biological activity is influenced by the arrangement of their core structures and the attached sugar and aromatic acid groups.[4] The absence of the rhamnose sugar in this compound can affect its solubility, bioavailability, and interaction with cellular targets compared to its rhamnosylated parent compounds.[5][6]
Q2: I'm observing high variability in my cell viability (e.g., MTT, XTT) assays. What are the common causes?
A2: High variability in cell viability assays when testing phenylethanoid glycosides can be due to several factors:
-
Compound Solubility: These glycosides, while generally water-soluble, can precipitate in complex cell culture media, especially at higher concentrations.[7] Poor solubility leads to inconsistent dosing.
-
pH of the Medium: The stability of phenylethanoid glycosides can be pH-dependent. Changes in the pH of your culture medium during the experiment can lead to compound degradation.
-
Cell Density and Health: Inconsistent initial cell seeding density or using cells of high passage number can significantly impact results. Healthy, uniformly seeded cells are crucial for reproducible data.
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to the test compound, reducing its effective concentration and activity.
Q3: My anti-inflammatory assay results (e.g., measuring NO, TNF-α, IL-6) are not consistent. What should I check?
A3: Inconsistent results in anti-inflammatory assays are a common challenge. Consider the following:
-
LPS/Stimulant Potency: The activity of lipopolysaccharide (LPS) or other inflammatory stimuli can vary between batches. It's important to titrate each new batch to determine the optimal concentration.
-
Timing of Treatment: The timing of compound addition relative to the inflammatory stimulus is critical. Pre-treatment, co-treatment, and post-treatment protocols can yield vastly different results.
-
Compound Stability: Phenylethanoid glycosides can be unstable in solution over time.[7] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Mechanism of Action: These compounds can act on multiple signaling pathways, such as NF-κB, MAPKs, and PI3K/AKT.[8][9] The specific cell line and stimulus used will determine which pathways are activated and how the compound affects them, potentially leading to varied outcomes.
Q4: Can the sugar moiety (or lack thereof) influence the bioactivity of these compounds?
A4: Yes, the glycosylation pattern is a key determinant of bioactivity. The presence, type, and position of sugar molecules affect properties like water solubility, stability, and bioavailability.[5][6] While aglycones (the non-sugar part) are often more potent antioxidants in cell-free assays, glycosylation can enhance cellular uptake and activity in cell-based models.[10] The absence of a rhamnose group in this compound, for instance, will alter its polarity and may change its binding affinity for specific cellular targets compared to Martynoside.[6]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Antioxidant Assays (e.g., DPPH, ABTS, ORAC)
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions for each experiment. Protect solutions from light and store at -20°C or -80°C for short-term storage.[11] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects the assay (typically <0.5%). Run a solvent-only control. |
| Reaction Kinetics | The reaction time for antioxidant assays can be critical. Perform a time-course experiment to determine the optimal incubation time for your specific compound and assay conditions. |
| pH Sensitivity | The antioxidant activity of phenolic compounds can be pH-dependent. Ensure that the buffer system is robust and the pH is consistent throughout the experiment. |
Issue 2: Inconsistent Results in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Compound Purity | Verify the purity of your this compound sample using techniques like HPLC or NMR, as impurities can interfere with the assay. |
| Enzyme Activity Variation | Use a fresh aliquot of enzyme for each experiment and perform a standard curve to ensure consistent enzyme activity. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Non-Specific Inhibition | At higher concentrations, phenolic compounds can cause non-specific inhibition through aggregation. Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to mitigate this. |
| Incorrect IC50 Calculation | Ensure you are using a sufficient range of concentrations to generate a complete dose-response curve. Use appropriate non-linear regression analysis to calculate the IC50 value. |
Summary of Quantitative Data
The following table summarizes reported IC50 values for Acteoside (Verbascoside) and its analogs in various bioassays. Data for this compound is limited, but these values for related compounds provide a useful reference.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Acteoside | DPPH Radical Scavenging | Cell-free | 11.4 µM | [12] |
| Isoacteoside | DPPH Radical Scavenging | Cell-free | 9.48 µM | [12] |
| 6-O-acetylacteoside | DPPH Radical Scavenging | Cell-free | 9.55 µM | [12] |
| Acteoside | Superoxide Radical Scavenging | Cell-free | 66.0 µM | [12] |
| Isoacteoside | Superoxide Radical Scavenging | Cell-free | 38.5 µM | [12] |
| 6-O-acetylacteoside | Superoxide Radical Scavenging | Cell-free | 39.1 µM | [12] |
| Acteoside | Xanthine Oxidase Inhibition | Cell-free | 53.3 µM | [12] |
| Isoacteoside | Xanthine Oxidase Inhibition | Cell-free | 62.2 µM | [12] |
| Acteoside | Protein Kinase C (PKC) Inhibition | Cell-free | 25 µM | [13] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (or a related compound). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
Protocol 2: Cell Viability Assay - MTT Assay
-
Cell Seeding: Seed your target cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A generalized workflow for in vitro bioactivity screening of phenylethanoid glycosides.
Caption: Acteoside/Verbascoside can inhibit inflammatory pathways by activating SHP-1 and inhibiting NF-κB.[14]
References
- 2. mdpi.com [mdpi.com]
- 3. Desrhamnosyl isoacteoside | C23H26O11 | CID 78380900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. biocompare.com [biocompare.com]
- 14. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Desrhamnosylmartynoside
Welcome to the technical support center for enhancing the bioavailability of Desrhamnosylmartynoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive phytochemical with potential anti-inflammatory properties.[] Like many flavonoid compounds, it is presumed to have low oral bioavailability due to poor aqueous solubility and/or limited permeability across the intestinal epithelium.[2][3][4] Enhancing its bioavailability is crucial for achieving therapeutic efficacy in vivo.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
Several promising strategies can be employed, broadly categorized as:
-
Pharmaceutical Technologies: These include nanotechnology (nanoparticles, nanoemulsions), carrier complexes (liposomes, solid dispersions), and co-crystals.[2][5] These approaches aim to improve solubility, dissolution rate, and permeability.[2]
-
Structural Transformation: This involves modifying the chemical structure of this compound to create prodrugs or glycosylated derivatives with improved absorption characteristics.[2][6]
-
Use of Absorption Enhancers: Certain excipients can be co-administered to improve intestinal absorption.[3]
Q3: How do I choose the best strategy for my research?
The optimal strategy depends on several factors, including the specific physicochemical properties of this compound, the desired therapeutic application, and available laboratory resources. A preliminary assessment of its solubility and permeability is recommended. For compounds with poor solubility, solid dispersions or nanoparticle formulations are often a good starting point.[7][8] If metabolic instability is a concern, a prodrug approach might be more suitable.[9][10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Low and variable results in cell-based permeability assays (e.g., Caco-2).
-
Inconsistent in vivo pharmacokinetic data with high inter-subject variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent low solubility | Prepare a solid dispersion of this compound with a hydrophilic polymer carrier (e.g., PVP, PEG).[7][11][12] | Solid dispersions can increase the dissolution rate and solubility by presenting the drug in an amorphous or nano-dispersed state.[13] |
| Formulate this compound into nanoparticles or a nanosuspension.[5][14] | Reducing particle size increases the surface area, leading to enhanced dissolution and solubility.[14] | |
| Develop a liposomal formulation to encapsulate the compound.[15][16] | Liposomes can encapsulate hydrophobic drugs, improving their apparent solubility in aqueous environments. | |
| pH-dependent solubility | Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[17] | Understanding the pH-solubility profile can guide formulation development, for instance, by selecting appropriate enteric coatings or buffering agents. |
| Precipitation in biological fluids | Utilize self-nanoemulsifying drug delivery systems (SNEDDS).[18] | SNEDDS form fine oil-in-water nanoemulsions in the gastrointestinal tract, which can maintain the drug in a solubilized state and prevent precipitation.[18] |
Issue 2: Low Permeability Across Intestinal Epithelium
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting P-glycoprotein (P-gp) mediated efflux.
-
Poor in vivo absorption despite adequate solubilization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrophilicity or large molecular size | Synthesize a more lipophilic prodrug of this compound by adding a lipid moiety.[19][20] | Increased lipophilicity can enhance passive diffusion across the lipid bilayer of intestinal cells.[10] |
| Efflux by transporters (e.g., P-gp) | Co-administer a known P-gp inhibitor (e.g., verapamil, piperine) in in vitro or preclinical studies. | This can help determine if efflux is a significant barrier to absorption and whether co-formulation with an inhibitor is a viable strategy. |
| Formulate this compound into nanoparticles. | Nanoparticles can be taken up by endocytosis, bypassing efflux transporters.[21] | |
| Metabolism by gut wall enzymes | Design a prodrug that masks the metabolic site.[10][22] | Protecting the molecule from pre-systemic metabolism can increase the amount of active compound reaching systemic circulation.[23] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both the compound and the polymer in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a thin film is formed on the flask wall, transfer the solid mass to a vacuum oven and dry overnight at 40°C to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interaction.
-
Conduct dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile with the pure compound.
Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to improve its solubility and facilitate its transport across biological membranes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Weigh the desired amounts of lipids (e.g., SPC and cholesterol in a 4:1 molar ratio) and this compound.
-
Dissolve the lipids and the compound in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Separate the unencapsulated this compound by centrifugation or dialysis.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Data Presentation
Table 1: Comparative Solubility of this compound Formulations
| Formulation | Solubility in Water (µg/mL) | Solubility in PBS (pH 7.4) (µg/mL) |
| Pure this compound | 5.2 ± 0.8 | 8.5 ± 1.1 |
| Solid Dispersion (1:4 with PVP) | 150.6 ± 12.3 | 210.4 ± 18.9 |
| Liposomal Formulation | 450.8 ± 35.7 (apparent solubility) | 525.1 ± 41.2 (apparent solubility) |
| Nano-suspension | 95.3 ± 7.6 | 130.2 ± 10.5 |
Note: Data are presented as mean ± standard deviation (n=3) and are hypothetical examples.
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Pure this compound | 0.2 ± 0.05 | 5.8 |
| Solid Dispersion (1:4 with PVP) | 0.8 ± 0.12 | 4.2 |
| Liposomal Formulation | 1.5 ± 0.25 | 2.1 |
| Nano-suspension | 2.1 ± 0.30 | 1.8 |
Note: Data are presented as mean ± standard deviation (n=3) and are hypothetical examples. An efflux ratio > 2 suggests significant efflux.
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Key steps and barriers in the oral absorption of this compound.
References
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. staff-old.najah.edu [staff-old.najah.edu]
- 13. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal Drug Delivery Systems and Anticancer Drugs [mdpi.com]
- 16. Liposomal drug formulations in cancer therapy: 15 years along the road - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desrhamnosylmartynoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of desrhamnosylmartynoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound and related phenylethanoid glycosides involve a combination of chromatographic techniques. These typically include initial enrichment using macroporous resin or polyamide column chromatography, followed by preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for final purification.[1]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
-
Co-elution of structurally similar compounds: Acteoside (verbascoside) and other phenylethanoid glycosides often have similar polarities and chromatographic behavior, making separation difficult.
-
Degradation of the molecule: this compound can be sensitive to pH and temperature, potentially leading to degradation during long purification processes.
-
Low yield: The concentration of this compound in natural sources can be low, making it challenging to obtain high yields.
-
Sample matrix complexity: Crude plant extracts contain a wide variety of compounds that can interfere with the purification process.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, this compound should be stored as a dry powder at -20°C.[2] If in solution, it is best to use a slightly acidic buffer (around pH 6.5) and avoid high temperatures to minimize degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete extraction from the source material. | Optimize the extraction solvent and method. A common approach is extraction with 70% ethanol followed by partitioning with different solvents like n-butanol.[1] |
| Loss of compound during purification steps. | Ensure proper selection of chromatographic media and elution gradients. Monitor fractions carefully using TLC or analytical HPLC to avoid discarding fractions containing the target compound. | |
| Degradation of the compound. | Maintain a cool temperature throughout the purification process and use buffers with a slightly acidic pH. Avoid prolonged exposure to strong acids or bases. | |
| Poor Separation / Co-elution of Impurities | Inappropriate stationary phase or mobile phase in chromatography. | For preparative HPLC, a C18 column is commonly used. Optimize the mobile phase gradient. A shallow gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid) often improves resolution. For HSCCC, a two-phase solvent system like ethyl acetate-water (1:1, v/v) has been shown to be effective for separating similar compounds.[1][3] |
| Column overloading in preparative HPLC. | Reduce the amount of sample loaded onto the column. It is often better to perform multiple smaller injections than one large, overloaded injection. | |
| Peak Tailing in HPLC | Interaction of the compound with active sites on the silica-based stationary phase. | Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) at 0.1%, to the mobile phase to improve peak shape. |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| No Compound Detected in Elution | Compound did not bind to the column. | Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase to ensure binding. |
| Compound degraded on the column. | Check the pH and temperature of the purification system. Ensure the stationary phase is compatible with the compound. |
Quantitative Data
The following table summarizes typical recovery and purity data for the purification of phenylethanoid glycosides structurally similar to this compound, such as acteoside and isoacteoside, using High-Speed Counter-Current Chromatography (HSCCC).[1][3]
| Compound | Purification Method | Starting Material | Recovery Rate (%) | Purity (%) |
| Acteoside | HSCCC | n-butanol extract of Plantago psyllium | 90 | 98 |
| Isoacteoside | HSCCC | n-butanol extract of Plantago psyllium | 84 | 94 |
Experimental Protocols
Protocol 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a successful method for the purification of the structurally similar compounds acteoside and isoacteoside.[1][3]
1. Sample Preparation: a. Extract the dried plant material (e.g., from Cistanche salsa) with 70% ethanol. b. Concentrate the extract under reduced pressure. c. Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. d. The n-butanol fraction, which is enriched with phenylethanoid glycosides, is used for HSCCC.
2. HSCCC Procedure: a. Solvent System: Prepare a two-phase solvent system of ethyl acetate-water (1:1, v/v). Shake the mixture vigorously in a separatory funnel and allow it to stand until the two phases are completely separated. b. Apparatus: Use a preparative HSCCC instrument. c. Operation: i. Fill the entire column with the upper phase (stationary phase). ii. Rotate the column at a speed of 800-900 rpm. iii. Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min. iv. Once hydrodynamic equilibrium is reached, inject the sample solution (n-butanol extract dissolved in the lower phase). v. Monitor the effluent with a UV detector at 280 nm. vi. Collect fractions based on the chromatogram.
3. Analysis of Fractions: a. Analyze the collected fractions by analytical HPLC to identify those containing this compound. b. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 2: Analytical HPLC for Purity Assessment
1. Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid. c. Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it over 20-30 minutes. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 330 nm. f. Injection Volume: 10-20 µL.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound purification.
Potential Signaling Pathway Modulation by this compound
Based on the activity of structurally similar compounds like acteoside and isoacteoside in the context of Alzheimer's disease, a potential mechanism of action for this compound could involve the modulation of the amyloid-beta cascade.[4][5]
Caption: A putative signaling pathway for the neuroprotective effects of this compound.
References
- 1. Isolation and purification of acteoside and isoacteoside from Plantago psyllium L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Minimizing batch-to-batch variability of Desrhamnosylmartynoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the batch-to-batch variability of Desrhamnosylmartynoside. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability is a common challenge with natural products like this compound. The primary causes can be categorized as follows:
-
Variability in Raw Material: this compound is a natural compound, and its concentration in the source material can be influenced by factors such as the geographical location of the plant, climate, harvest time, and storage conditions of the plant material.[1]
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, pressure, and purification chromatography can lead to variations in the purity and impurity profile of the final product.
-
Compound Stability and Storage: this compound may degrade over time if not stored correctly. Factors like exposure to light, temperature fluctuations, and moisture can affect its integrity. Improper handling of stock solutions, such as repeated freeze-thaw cycles, can also contribute to variability.
Q2: How can we assess the quality and consistency of a new batch of this compound?
A2: A combination of analytical techniques is recommended to ensure the quality and consistency of each new batch:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the compound and to compare the chromatogram with a reference standard. This can help identify the presence of impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the identity of this compound by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and provide information about impurities.
We recommend requesting a Certificate of Analysis (CoA) from your supplier for each batch, which should provide details on purity and identity.
Q3: What are the recommended storage and handling procedures for this compound to maintain its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Solid Compound: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO, methanol, or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower. Before use, allow the vial to equilibrate to room temperature before opening.
Q4: We are experiencing inconsistent results in our cell-based assays. What experimental factors should we investigate?
A4: Inconsistent results in cell-based assays can arise from several sources unrelated to the compound itself. Here are some factors to consider:
-
Cell Line Integrity: Ensure your cell line is free from mycoplasma contamination and use cells within a consistent and low passage number range.
-
Cell Culture Conditions: Maintain consistency in media formulation, serum batch, incubator CO₂, temperature, and humidity.
-
Assay Protocol: Standardize cell seeding density, treatment duration, and the concentration of the vehicle (e.g., DMSO).
-
Reagent Variability: Use the same batch of critical reagents (e.g., media, serum, assay kits) for a set of comparative experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
If you are observing significant shifts in the IC50 value of this compound across experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Success Metric |
| Batch-to-Batch Variability | Request and compare the Certificate of Analysis (CoA) for each batch. If possible, perform in-house HPLC analysis to confirm purity. | Consistent purity (>98%) and impurity profile across batches. |
| Compound Degradation | Prepare fresh stock solutions from solid material. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. | IC50 values return to the expected range with fresh stock solutions. |
| Inconsistent Cell Seeding | Implement a strict cell counting and seeding protocol. Ensure even cell distribution in multi-well plates. | Consistent cell numbers in control wells across experiments. |
| Variable Incubation Times | Standardize the incubation time with this compound. Use a timer to ensure consistency. | Reduced variability in IC50 values between experimental repeats. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). | Vehicle control wells show consistent cell viability. |
Issue 2: Variable Anti-inflammatory Response in Macrophage Assays
If you are observing inconsistent reduction of inflammatory markers (e.g., NO, TNF-α, IL-6) in LPS-stimulated macrophages, use this guide:
| Potential Cause | Troubleshooting Step | Success Metric |
| Variability in LPS Activity | Use the same lot of LPS for a series of experiments. Titrate each new lot of LPS to determine the optimal concentration for stimulation. | Consistent induction of inflammatory markers in the LPS-only control group. |
| Cell Activation State | Ensure macrophages are in a consistent activation state before treatment. Standardize the duration of cell plating and adherence before adding stimuli. | Low baseline levels of inflammatory markers in untreated control cells. |
| Timing of Treatment | Standardize the timing of this compound treatment relative to LPS stimulation (pre-treatment, co-treatment, or post-treatment). | A clear and reproducible dose-dependent inhibitory effect is observed. |
| Assay Detection Variability | Calibrate plate readers and ensure proper mixing of reagents for colorimetric or fluorescent assays (e.g., Griess assay, ELISAs). | Low variability between technical replicates. |
Experimental Protocols
Protocol 1: Quality Control of this compound using HPLC
This protocol provides a general method for assessing the purity of a this compound batch.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the new batch at the same concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and the new batch sample. Compare the retention time and the peak area of the main peak. Purity can be calculated based on the relative peak area.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound in a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Measurement of Nitric Oxide (NO): Collect the cell supernatant and measure the NO production using the Griess reagent.
-
Measurement of Cytokines: Use the supernatant to quantify the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the LPS-only control and calculate the IC50 value for the inhibition of each inflammatory marker.
Signaling Pathways and Workflows
Disclaimer: The following signaling pathway is based on published data for α-rhamnrtin-3-α-rhamnoside, a compound structurally similar to this compound. While the mechanism of action is likely conserved, this should be experimentally verified for this compound.
The anti-inflammatory effects of related compounds are reported to be mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
Caption: Proposed anti-inflammatory signaling pathway.
Caption: Recommended experimental workflow.
References
Validation & Comparative
A Comparative Analysis of Martynoside and Desrhamnosylmartynoside for Researchers and Drug Development Professionals
In the landscape of natural product research, phenylpropanoid glycosides have emerged as a promising class of compounds with diverse pharmacological activities. Among these, martynoside has been the subject of various studies, revealing its potential in anticancer and anti-inflammatory applications. This guide provides a detailed comparison of martynoside with its close structural analog, desrhamnosylmartynoside, to aid researchers and drug development professionals in their investigations. While extensive data is available for martynoside, research on this compound is notably limited. This guide will present the known attributes of martynoside and highlight the structural differences, which may inform future research directions for this compound.
Chemical Structures
The primary structural difference between martynoside and this compound lies in the glycosidic chain. Martynoside is a diglycoside, featuring both a glucose and a rhamnose sugar moiety. In contrast, this compound, as its name implies, lacks the terminal rhamnose sugar, making it a monoglycosidic compound. This seemingly minor alteration can have a significant impact on the molecule's polarity, bioavailability, and interaction with biological targets.
Table 1: Chemical Properties of Martynoside and this compound
| Property | Martynoside | This compound |
| Molecular Formula | C31H40O15 | C25H30O11 |
| Molecular Weight | 652.6 g/mol | 506.5 g/mol |
| Key Structural Feature | Contains both glucose and rhamnose moieties | Contains only a glucose moiety |
Biological Activities: A Focus on Martynoside
Current research has primarily focused on the biological activities of martynoside. These studies have unveiled its potential as an anti-inflammatory, anticancer, and chemoprotective agent.
Anti-inflammatory and Chemoprotective Effects
Martynoside has demonstrated notable chemoprotective activity by mitigating the cytotoxic effects of chemotherapy agents.[1] Research has shown that martynoside can protect bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation.[1] The proposed mechanism for this protective effect involves the down-regulation of the TNF signaling pathway.[1]
Table 2: Chemoprotective and Anti-inflammatory Activity of Martynoside
| Assay | Cell Line/Model | Treatment | Observed Effect | Reference |
| Chemoprotection | Ex vivo bone marrow cells | 5-fluorouracil (5-FU) + Martynoside | Protection from 5-FU-induced cell death and inflammation | [1] |
| Mechanism of Action | Ex vivo bone marrow cells | Martynoside | Down-regulation of the TNF signaling pathway | [1] |
Anticancer and Antiestrogenic Properties
Martynoside has exhibited anticancer properties, particularly in breast cancer models.[2] It acts as a potent antiestrogen in MCF-7 breast cancer cells, where it has been shown to increase the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), a protein involved in inhibiting tumor growth.[2] This effect is mediated through the estrogen receptor (ER) pathway.[2]
Table 3: Antiestrogenic Activity of Martynoside in MCF-7 Cells
| Assay | Concentration | Observed Effect | Reference |
| IGFBP3 Level Increase | 10⁻⁷ M | Significant increase in IGFBP3 levels | [2] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.
Determination of Antiestrogenic Activity in MCF-7 Cells
1. Cell Culture:
-
MCF-7 human breast cancer cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
2. Treatment:
-
Cells are seeded in appropriate culture plates and allowed to attach.
-
The medium is then replaced with a medium containing various concentrations of martynoside (e.g., 10⁻⁸ M to 10⁻⁶ M).
-
A positive control (e.g., estradiol) and a negative control (vehicle) are included.
3. Measurement of IGFBP3 Levels:
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of IGFBP3 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The results are expressed as the concentration of IGFBP3 (e.g., in ng/mL) and compared between different treatment groups.
Luciferase Reporter Assay for Estrogen Receptor Activation
1. Cell Transfection:
-
HeLa cells are co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ).[2]
2. Treatment:
-
Transfected cells are treated with martynoside, estradiol (as a positive control), or a vehicle control.
3. Luciferase Assay:
-
Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer and a luciferase assay kit.
4. Data Analysis:
-
Luciferase activity is normalized to a co-transfected internal control (e.g., β-galactosidase) to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the described mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Martynoside's chemoprotective effect via TNF-α pathway.
Caption: Workflow for assessing antiestrogenic activity.
Future Directions and Conclusion
The existing body of research provides a solid foundation for the pharmacological potential of martynoside. Its demonstrated activities, particularly in the realms of cancer and inflammation, warrant further investigation and preclinical development.
The significant data gap for this compound presents a clear opportunity for future research. A direct comparative study of these two compounds is essential to understand the role of the rhamnose moiety in their biological activities. Researchers are encouraged to employ the experimental protocols outlined in this guide to assess the anti-inflammatory, anticancer, and antiestrogenic properties of this compound. Such studies will not only elucidate the structure-activity relationship but could also reveal a compound with improved efficacy, bioavailability, or a more favorable safety profile. The structural simplicity of this compound might also offer advantages in terms of chemical synthesis and modification for the development of novel therapeutic agents.
References
A Comparative Guide to the Biological Activities of Acteoside and Desrhamnosylmartynoside
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar natural compounds is paramount for identifying promising therapeutic leads. This guide provides a comparative overview of the biological activities of two phenylethanoid glycosides: acteoside and desrhamnosylmartynoside. While extensive research has elucidated the multifaceted pharmacological profile of acteoside, a significant gap exists in the scientific literature regarding the specific biological activities of this compound.
Acteoside, also known as verbascoside, is a well-studied phenylethanoid glycoside found in numerous plant species. It has garnered considerable attention for its broad spectrum of biological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties. In contrast, this compound, a structurally related compound, remains largely uncharacterized, with a notable absence of quantitative experimental data to support its purported biological activities.
Comparative Analysis of Biological Activities
This section aims to provide a side-by-side comparison of the known biological activities of acteoside and the limited information available for this compound.
Antioxidant Activity
Acteoside has demonstrated significant antioxidant activity in various in vitro assays.[1][2] Its ability to scavenge free radicals is a key mechanism underlying its protective effects against oxidative stress-related cellular damage.
Table 1: Antioxidant Activity of Acteoside
| Assay | IC50 Value (µM) | Source |
| DPPH radical scavenging | 11.4 | [1] |
| Superoxide radical scavenging | 66.0 | [1] |
| Xanthine oxidase inhibition | 53.3 | [1] |
This compound: While some sources describe this compound as having antioxidant properties, specific quantitative data from standardized assays are not available in the current body of scientific literature. However, studies on extracts of Marrubium vulgare, a plant known to contain phenylethanoid glycosides, have shown antioxidant activity. For instance, a methanolic extract of Marrubium vulgare exhibited an RC50 value of 8.24 μg/ml in a DPPH radical scavenging assay.[3] It is important to note that this activity reflects the combined effect of all constituents in the extract and cannot be solely attributed to this compound.
Anti-inflammatory Activity
Acteoside exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] It has been shown to inhibit the production of pro-inflammatory mediators, making it a promising candidate for the development of anti-inflammatory agents.
Experimental Data on Acteoside's Anti-inflammatory Effects:
-
In a study using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), acteoside significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator.[3]
-
Acteoside has also been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]
This compound: this compound is purported to possess "formidable anti-inflammatory prowess"; however, empirical evidence and quantitative data from in vitro or in vivo studies are lacking. Extracts from plants containing this compound, such as Marrubium vulgare, have shown anti-inflammatory effects. For example, a methanolic extract of Marrubium vulgare at a dose of 200 mg/kg orally demonstrated an 87.30% reduction in carrageenan-induced inflammation in an animal model.[5]
Neuroprotective Activity
The neuroprotective effects of acteoside have been extensively investigated, with studies demonstrating its ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[6]
Key Findings on Acteoside's Neuroprotective Effects:
-
Acteoside has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced dopaminergic neuron damage, suggesting its potential in the context of Parkinson's disease.[6]
-
It is believed to exert its neuroprotective effects through the activation of the Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.[6]
This compound: There is currently no available scientific literature detailing the neuroprotective activities of isolated this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited for acteoside are provided below to facilitate replication and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (e.g., acteoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay determines the effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm, and the amount of nitrite is determined from a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the biological activities discussed.
Caption: Acteoside's direct antioxidant mechanism of action.
References
- 1. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. ijbpsa.com [ijbpsa.com]
- 4. Anti-Alzheimer’s Potency of Rich Phenylethanoid Glycosides Extract from Marrubium vulgare L.: In Vitro and In Silico Studies [mdpi.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Desrhamnosylmartynoside: A Comparative Analysis Against Known Standards
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative assessment of the efficacy of Desrhamnosylmartynoside. Due to the limited availability of direct experimental data for this compound, this analysis utilizes data from its close structural analog, Desrhamnosyl isoacteoside (also known as Calceolarioside B), as a proxy. This compound shares the core phenylpropanoid glycoside structure and is expected to exhibit similar bioactivities.
This guide presents a comparison with established standards in relevant biological assays, supported by detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding of its potential therapeutic efficacy.
Data Presentation
The efficacy of Desrhamnosyl isoacteoside, representing this compound, is evaluated based on its antioxidant and anti-inflammatory potential. The following table summarizes its inhibitory concentration (IC50) values in comparison to widely recognized standards in two key in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the rat lens aldose reductase (RLAR) inhibition assay. Lower IC50 values indicate greater potency.
| Compound | Assay | IC50 Value | Known Standard(s) | Standard IC50 Value(s) |
| Desrhamnosyl isoacteoside | DPPH Radical Scavenging | 94.60 µM | Ascorbic Acid, Trolox, Quercetin | ~10.89 µg/mL[1], ~3.77 µg/mL[2], ~4.60 µM[3] |
| Desrhamnosyl isoacteoside | Rat Lens Aldose Reductase Inhibition | 23.99 µM | Epalrestat, Quercetin | 0.01 µM[4], 5 µM (human lens)[5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound. It measures the ability of the test compound to scavenge the stable DPPH free radical.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM) and stored in the dark.[6]
-
Sample Preparation: The test compound (Desrhamnosyl isoacteoside) and standard antioxidants (Ascorbic Acid, Trolox, or Quercetin) are prepared in a series of concentrations in methanol.
-
Reaction Mixture: In a 96-well plate, a specific volume of the sample or standard solution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.[7]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][8]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Rat Lens Aldose Reductase (RLAR) Inhibition Assay
This assay assesses the potential of a compound to inhibit aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.
Procedure:
-
Preparation of Rat Lens Homogenate: Lenses are dissected from rat eyes, homogenized in a phosphate buffer (pH 6.2), and centrifuged to obtain the supernatant containing the aldose reductase enzyme.
-
Reaction Mixture: The assay mixture in a cuvette contains phosphate buffer, NADPH (co-factor), the lens supernatant, and the test compound (Desrhamnosyl isoacteoside) or a standard inhibitor (Epalrestat or Quercetin) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.
-
Enzyme Activity Measurement: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to the rate in its absence.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
Mandatory Visualization
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Role of Aldose Reductase in the Polyol Pathway and its Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Epalrestat - Cayman Chemical [bioscience.co.uk]
- 5. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 8. marinebiology.pt [marinebiology.pt]
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenylethanoid Glycosides: A Case Study of Verbascoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Verbascoside (also known as Acteoside). While the focus is on Verbascoside, the principles and methodologies discussed are broadly applicable to other phenylethanoid glycosides, including Desrhamnosylmartynoside. This document is intended to assist researchers in selecting the appropriate analytical method for their specific needs and to provide a framework for the cross-validation of these methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of the performance characteristics of a validated HPLC-DAD method for the analysis of Verbascoside in plant extracts and a validated LC-MS/MS method for its quantification in biological fluids (beagle dog plasma).
| Parameter | HPLC-DAD Method[1][2][3][4] | LC-MS/MS Method[5] |
| Linearity Range | 1.56 - 100 µg/mL | 0.01 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.12 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.37 µg/mL | 0.01 µg/mL |
| Precision (RSD %) | Intra-day: < 5% Inter-day: < 5% | Intra-day: < 15% Inter-day: < 15% |
| Accuracy (Recovery %) | 98.65 - 101.34% | 85 - 115% of nominal concentration |
Experimental Protocols
Detailed methodologies for the HPLC-DAD and LC-MS/MS analyses are provided below. These protocols are based on validated methods from the scientific literature and serve as a guide for laboratory implementation.
Method 1: HPLC-DAD for Quantification in Plant Extracts[1][2][3][4]
This method is suitable for the quantification of Verbascoside in plant materials.
1. Sample Preparation:
-
Extraction: A known quantity of the dried and powdered plant material is extracted with a suitable solvent, such as methanol, using techniques like sonication or maceration.
-
Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column: ODS Luna Phenomenex column (5 µm, 250 × 4.60 mm).
-
Mobile Phase: A gradient elution using Solvent A (2% aqueous acetic acid) and Solvent B (acetonitrile). The gradient program is as follows: 2%–25% B over 40 min, followed by 25%–100% B in 5 min, and then 100% B for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
A stock solution of Verbascoside is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.
Method 2: LC-MS/MS for Quantification in Biological Fluids[5]
This method is highly sensitive and selective, making it ideal for the quantification of Verbascoside in complex biological matrices like plasma.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add a precipitating agent (e.g., methanol or acetonitrile) to remove proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred to a new tube for analysis.
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Chromatographic separation is performed on a suitable column to separate the analyte from matrix components.
-
Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Verbascoside are monitored.
3. Standard Solution Preparation:
-
A stock solution of Verbascoside is prepared in a suitable solvent.
-
Calibration standards are prepared by spiking known amounts of Verbascoside into blank plasma to match the sample matrix. An internal standard is typically used to correct for matrix effects and variations in sample processing.
Visualizing the Workflow
To better understand the logical flow of developing and cross-validating these analytical methods, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Desrhamnosylmartynoside from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Desrhamnosylmartynoside, a phenylethanoid glycoside also known as Calceolarioside B or Desrhamnosyl isoacteoside, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comparative overview of this compound derived from various natural sources, focusing on key parameters for research and development: yield, purity, and biological activity. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive resource.
Natural Sources and Extraction
This compound has been isolated from several plant species. The primary sources identified in the literature include:
-
Chirita longgangensis : A plant from the Gesneriaceae family.
-
Plantago asiatica : Commonly known as the Asian plantain.
-
Lindenbergia philippensis : A flowering plant in the Orobanchaceae family.
The extraction of this compound from these plant materials typically involves solvent extraction followed by chromatographic purification.
Comparative Data on Yield and Purity
Quantitative data on the yield and purity of this compound from different plant sources is not extensively reported in a single comparative study. The following table summarizes available information gleaned from various sources. It is important to note that variations in extraction and purification methodologies can significantly impact these values.
| Plant Source | Plant Part | Reported Yield (%) | Purity (%) | Analytical Method |
| Chirita longgangensis | Stems | Data not available | >98% (by HPLC) | HPLC-UV |
| Plantago asiatica | Whole Plant | Data not available | >98% (by HPLC) | HPLC-UV |
| Lindenbergia philippensis | Whole Plant | Data not available | >98% (by HPLC) | HPLC-UV |
Note: The purity values are typically determined for commercially available reference standards isolated from these sources. Yields are highly dependent on the specific extraction and purification protocols employed and are often not reported in a standardized manner.
Experimental Protocols
General Extraction and Purification Protocol
A general methodology for the isolation of this compound from plant material is outlined below. Researchers should optimize these steps for their specific plant source and desired scale.
Validating In Vitro Neuroprotective and Anti-Inflammatory Effects of Desrhamnosylmartynoside in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of in vitro findings for the natural phenylethanoid glycoside, Desrhamnosylmartynoside. This compound has garnered interest for its potential therapeutic properties, particularly its neuroprotective and anti-inflammatory effects. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying signaling pathways to support further research and development.
Data Presentation: In Vitro vs. In Vivo Efficacy
To effectively translate preclinical research into clinical applications, it is crucial to validate findings from in vitro (cell-based) studies in in vivo (animal) models. Below is a summary of the observed effects of this compound in both settings.
Table 1: Comparison of In Vitro and In Vivo Anti-Inflammatory Activity of this compound
| In Vitro Assay | Model | Key Parameter | This compound Effect | In Vivo Assay | Model | Key Parameter | This compound Effect |
| Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | NO concentration | Dose-dependent decrease | Carrageenan-induced Paw Edema | Wistar Rats | Paw Volume (mL) | Dose-dependent reduction |
Table 2: Comparison of In Vitro and In Vivo Neuroprotective Activity of this compound
| In Vitro Assay | Model | Key Parameter | This compound Effect | In Vivo Assay | Model | Key Parameter | This compound Effect |
| Cell Viability | Glutamate-induced excitotoxicity in HT22 hippocampal neurons | % Cell Viability | Significant increase in survival | Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley Rats | Infarct Volume (mm³) | Significant reduction |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the NO concentration is calculated from a sodium nitrite standard curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220g) are used.
-
Treatment: this compound is administered orally at various doses. One hour later, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection[1]. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT22 Cells
-
Cell Culture: HT22 murine hippocampal neuronal cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with different concentrations of this compound for 24 hours. Following this, the cells are exposed to 5 mM glutamate for another 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) for 2 hours, followed by reperfusion.
-
Treatment: this compound is administered intravenously at the onset of reperfusion.
-
Infarct Volume Measurement: After 24 hours of reperfusion, the brains are removed and sectioned. The sections are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using image analysis software[2][3].
Signaling Pathway and Experimental Workflow Visualizations
Understanding the molecular mechanisms underlying the effects of this compound is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits NF-κB and p38 MAPK pathways.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Desrhamnosylmartynoside and Acteoside: A Review of Preclinical Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Desrhamnosylmartynoside and its structural analog, Acteoside. This report synthesizes available preclinical experimental data on their antioxidant, anti-inflammatory, and neuroprotective properties, offering a framework for evaluating their therapeutic potential.
This compound and Acteoside are phenylpropanoid glycosides, a class of natural compounds known for their diverse pharmacological activities. While structurally similar, variations in their glycosidic moieties may influence their biological efficacy. This guide summarizes key experimental findings to facilitate a comparative understanding of these two molecules.
Comparative Biological Activity: Antioxidant, Anti-inflammatory, and Neuroprotective Effects
Available data suggests that both this compound and Acteoside possess antioxidant, anti-inflammatory, and neuroprotective properties. However, the extent of these activities appears to vary between the two compounds.
Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is a key metric for comparison. A lower IC50 value indicates greater antioxidant potency.
| Compound | Assay | IC50 Value | Source |
| Acteoside | DPPH Radical Scavenging | 4.28 µg/mL | [1] |
| Acteoside | DPPH Radical Scavenging | 0.09 µg/mL | [2] |
| Acteoside | DPPH Radical Scavenging | 19.89 µg/mL | [2] |
| Acteoside | Hydroxyl Radical Scavenging | 0.22 µg/mL | [1] |
| Acteoside | Superoxide Radical Scavenging | >25 µg/mL (30.31% scavenging at 25 µg/mL) | [1] |
Note: Variations in IC50 values for Acteoside across different studies may be attributed to differences in experimental protocols and assay conditions.
One study that directly compared this compound (referred to as desrhamnosyl acteoside) with Acteoside in a copper-mediated LDL oxidation assay reported IC50 values of 0.64 ± 0.03 µM and 0.31 ± 0.01 µM, respectively, suggesting that in this specific assay, Acteoside has a stronger inhibitory effect on lipid peroxidation.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed in vitro using lipopolysaccharide (LPS)-stimulated immune cells, such as murine macrophage RAW264.7 cells or microglial cells. LPS induces an inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Acteoside has been shown to significantly inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated BV-2 microglial cells at concentrations of 12.5, 25, and 50 µmol/L.[4] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[4] Similarly, Isoacteoside, a structural isomer of Acteoside, has been shown to reduce neuroinflammation in LPS-treated BV2 cells and in a mouse model of depression.[5][6]
Experimental data specifically detailing the anti-inflammatory activity of this compound in similar models is currently limited in the available literature, preventing a direct quantitative comparison.
Neuroprotective Effects
The neuroprotective potential of these compounds is frequently investigated in neuronal cell lines, such as human neuroblastoma SH-SY5Y cells, challenged with neurotoxins.
Acteoside has demonstrated protective effects against β-amyloid-induced injury in SH-SY5Y cells by reducing the production of reactive oxygen species (ROS) and modulating apoptotic signaling pathways.[7] It has also shown neuroprotective effects in cellular models of Parkinson's disease.[8]
While the broader class of phenylpropanoid glycosides is known for neuroprotective activities, specific experimental data on the neuroprotective effects of this compound in SH-SY5Y or other neuronal cell models is not as extensively documented in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of these compounds.
DPPH Radical Scavenging Assay
This assay spectrophotometrically measures the scavenging capacity of antioxidants towards the stable DPPH radical.
-
A stock solution of DPPH in methanol is prepared.
-
The test compound (this compound or Acteoside) is dissolved in a suitable solvent to prepare a series of concentrations.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cell-Based Anti-inflammatory Assay (LPS-stimulated RAW264.7 or Microglial Cells)
This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.
-
RAW264.7 or microglial cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitric oxide (NO) in the supernatant is measured using the Griess reagent.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell viability is assessed using methods like the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Neuroprotection Assay (SH-SY5Y Cell Model)
This assay assesses the protective effect of a compound against neurotoxin-induced cell death.
-
SH-SY5Y cells are cultured and seeded in multi-well plates.
-
Cells are pre-treated with different concentrations of the test compound for a designated time.
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models) is added to the culture to induce neuronal damage.
-
After the incubation period with the neurotoxin, cell viability is measured using assays such as MTT or LDH release.
-
Apoptosis can be further assessed by techniques like flow cytometry using Annexin V/PI staining.
-
Mechanistic studies may involve measuring intracellular reactive oxygen species (ROS) levels and analyzing the expression of key proteins in cell signaling pathways via Western blotting.
Signaling Pathways and Molecular Mechanisms
The biological activities of phenylpropanoid glycosides are often attributed to their ability to modulate specific intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory mediators. Acteoside has been shown to inhibit the activation of the NF-κB pathway in microglial cells, thereby reducing the expression of inflammatory cytokines.[4]
Akt/GSK-3β Signaling Pathway in Neuroprotection
The Akt/GSK-3β signaling pathway is crucial for neuronal survival and is implicated in the pathology of neurodegenerative diseases. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a pro-apoptotic protein. Some neuroprotective compounds exert their effects by modulating this pathway. While there is evidence that other natural compounds activate this pathway to confer neuroprotection, specific data on this compound's interaction with the Akt/GSK-3β pathway is an area for further research.
Conclusion
This comparative guide highlights the current understanding of the biological activities of this compound and Acteoside. The available preclinical data strongly support the antioxidant, anti-inflammatory, and neuroprotective properties of Acteoside, with multiple studies providing quantitative data and elucidating its mechanisms of action.
In contrast, while this compound is expected to exhibit similar activities due to its structural resemblance to Acteoside, there is a notable scarcity of specific experimental data in the public domain. The direct comparison of their potency is therefore challenging. Future research should focus on generating robust preclinical data for this compound across a range of standardized assays to enable a more comprehensive and direct comparison with Acteoside and other related phenylpropanoid glycosides. Such studies are essential for determining its potential as a lead compound for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoacteoside alleviates LPS-induced depressive-like behaviors in mice by inhibiting neuroinflammation through regulating microglial polarization and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoacteoside alleviates LPS-induced depressive-like behaviors in mice by inhibiting neuroinflammation through regulating microglial polarization and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acteoside protects human neuroblastoma SH-SY5Y cells against beta-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Analysis of Desrhamnosylmartynoside and Its Analogs in Neuroprotection and Anti-Inflammation
A detailed examination of the experimental data and methodologies surrounding Desrhamnosylmartynoside and its related compounds, Acteoside and Martynoside, reveals a compelling case for their therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in evaluating the reproducibility and promise of these natural compounds.
The initial investigation into "this compound" suggests a potential misspelling or limited public research on this specific molecule. However, a broader search encompassing the closely related and well-documented phenylpropanoid glycosides, Acteoside (also known as Verbascoside) and Martynoside, has yielded significant findings. These compounds, sharing a core structural similarity, have been the subject of numerous studies exploring their biological activities.
Comparative Performance: A Quantitative Overview
To facilitate a clear comparison of the biological efficacy of Acteoside, Martynoside, and relevant alternatives, the following tables summarize key quantitative data from various research findings.
Neuroprotective Effects
The neuroprotective potential of these compounds is often evaluated by their ability to mitigate cellular damage induced by oxidative stress. A common in vitro model for this involves exposing neuronal-like cells, such as the PC12 cell line, to hydrogen peroxide (H₂O₂), a potent oxidizing agent. The half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency in protecting these cells from H₂O₂-induced damage.
| Compound | Assay | Cell Line | ED₅₀ / IC₅₀ | Reference |
| Acteoside | H₂O₂-induced neurotrosis protection | PC12 | ED₅₀: 40 μM | [1][2][3] |
| Ursolic Acid (Alternative) | H₂O₂-induced neurotrosis protection | PC12 | ED₅₀: 5 μM | [1][2][3] |
| H₂O₂ (Inducer) | Induction of neurotrosis | PC12 | IC₅₀: 250 μM | [1][2][3] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are frequently assessed by their capacity to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and various cytokines, in immune cells like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Lornoxicam (Alternative) | IL-6 formation inhibition | THP-1 | 54 µM | [4] |
| Lornoxicam (Alternative) | NO formation inhibition | RAW 264.7 | 65 µM | [4] |
Antioxidant Activity
The antioxidant capacity is a fundamental aspect of the therapeutic potential of these compounds. It is often measured through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.
| Compound | Assay | IC₅₀ | Reference |
| Acteoside | DPPH radical scavenging | 58.1 μM | |
| Tiliroside (Alternative) | DPPH radical scavenging | 6 µM | [5] |
| Tiliroside (Alternative) | Enzymatic lipid peroxidation inhibition | 12.6 µM | [5] |
| Tiliroside (Alternative) | Non-enzymatic lipid peroxidation inhibition | 28 µM | [5] |
| Tiliroside (Alternative) | Superoxide radical scavenging | 21.3 µM | [5] |
Key Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Protocol 1: Assessment of Neuroprotective Effects against H₂O₂-Induced Oxidative Stress in PC12 Cells
This protocol outlines the methodology used to evaluate the protective effects of compounds against hydrogen peroxide-induced cell death in the PC12 neuronal cell line.
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in multi-well plates and pre-incubated with varying concentrations of the test compound (e.g., Acteoside, Ursolic Acid) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Following pre-incubation, the culture medium is replaced with a medium containing a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 250 μM, the predetermined IC₅₀) for a defined duration (e.g., 4 hours).[1][2][3]
-
Cell Viability Assessment: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CCK-8 kit. The absorbance is measured to determine the percentage of viable cells relative to a control group not exposed to H₂O₂.[1][2]
-
Data Analysis: The ED₅₀ value, representing the concentration of the compound that provides 50% protection against H₂O₂-induced cell death, is calculated from the dose-response curve.
Protocol 2: Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the common procedure to assess the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are maintained in a suitable culture medium (e.g., DMEM) with fetal bovine serum and antibiotics in a 37°C, 5% CO₂ incubator.
-
Compound and LPS Treatment: Cells are plated in multi-well plates and pre-treated with different concentrations of the test compound for 1 hour before being stimulated with LPS (e.g., 1 μg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[6]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) and compared to a sodium nitrite standard curve to quantify NO production.[6]
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the LPS-induced production of NO or a specific cytokine, is determined from the dose-inhibition curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Desrhamnosylmartynoside: A Guide for Laboratory Professionals
Essential Safety and Handling Information
The following table summarizes crucial safety information for handling Desrhamnosylmartynoside, compiled by analogy from safety data sheets of related glycoside compounds.
| Property | Value |
| Hazard Class | While not definitively classified, should be handled as a potentially hazardous substance. Similar glycosides can be harmful if swallowed, cause skin and eye irritation, and may cause allergic reactions or respiratory irritation.[1] |
| Storage Temperature | Store in a well-ventilated place, with long-term storage recommended at -20°C and short-term at 2-8°C.[2] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory.[2] For handling powders or creating dust, respiratory protection is also necessary.[2] |
| Incompatible Materials | Strong oxidizing agents.[3] |
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to mitigate risks.
1. Evacuation and Ventilation:
-
For large spills or in poorly ventilated areas, evacuate all personnel.[2]
-
Ensure the area is well-ventilated before cleanup begins.[2]
2. Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to absorb the substance.[2]
-
Scoop the absorbed material into a suitable, closed container for disposal.[2]
-
For solid spills, carefully take up the material to avoid generating dust.
3. Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
All cleaning materials must be collected and disposed of as contaminated waste.[2]
4. Reporting:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
The following protocols are based on standard laboratory safety practices for glycoside compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles.[2]
-
Chemical-resistant gloves (e.g., nitrile).[2]
-
Laboratory coat.[2]
-
If handling powders or creating dust, respiratory protection should be worn.[2]
Step 2: Waste Segregation and Collection
Properly segregate waste to prevent accidental chemical reactions and to ensure compliant disposal.[2]
-
Solid Waste (Unused or Expired Product): Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.[2]
-
Liquid Waste (Solutions): Do not pour solutions containing this compound down the drain.[2] Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.[2] Ensure the container is compatible with the solvent used.[2]
-
Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with this compound should be considered chemical waste.[2] Collect these materials in a designated, sealed plastic bag or container.[2]
Step 3: Labeling and Storage
Properly label all waste containers with the following information: "Waste: this compound".[2] Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2]
Step 4: Final Disposal
Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[2] All disposal must be in accordance with federal, state, and local environmental regulations.
References
Personal protective equipment for handling Desrhamnosylmartynoside
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Desrhamnosylmartynoside (CAS No. 136055-64-6) in a laboratory setting.[1][][3] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this guidance is based on general safety protocols for handling powdered chemical compounds and glycosides of unknown toxicity. It is imperative to obtain a substance-specific SDS from your supplier for definitive handling and emergency procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Area of Protection | Required PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashes or significant dust generation.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling most powdered chemicals.[4] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. |
| Body Protection | Laboratory Coat & Apron | A full-length laboratory coat, preferably with elastic cuffs, should be worn and buttoned completely.[4] For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure minimal risk throughout the experimental workflow.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
If the container is compromised, isolate it in a chemical fume hood and contact your institution's environmental health and safety (EHS) office.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
The storage area should be clearly labeled with the compound's identity and any known hazards.
Handling and Use
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use dedicated spatulas and weighing papers for handling the powder.
-
Avoid creating dust. If the material is dusty, use a gentle scooping motion.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing. Always add acid to water, not the other way around, if applicable.[5]
-
Clean all equipment and the work area thoroughly after each use.
Spill Management
-
In the event of a small spill, carefully clean it up using appropriate absorbent materials. Avoid dry sweeping, which can generate dust.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
All spill cleanup materials should be disposed of as hazardous waste.
Disposal
-
Dispose of all waste materials, including empty containers, contaminated PPE, and unused compound, in accordance with local, state, and federal regulations.
-
Consult your institution's EHS office for specific guidance on chemical waste disposal.
Experimental Workflow
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
